D-Lys(Z)-Pro-Arg-pNA diacetate
Descripción
Propiedades
IUPAC Name |
acetic acid;benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCWZMKBOZNVHX-ANSAKZOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N9O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of D-Lys(Z)-Pro-Arg-pNA diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate, commercially known as Spectrozyme PCa or Chromozym Pca. It details its mechanism of action as a substrate for key serine proteases, Activated Protein C (APC) and plasma kallikrein, and provides relevant quantitative data, experimental protocols, and signaling pathway diagrams to support research and development activities.
Core Mechanism of Action
This compound is a synthetic peptide composed of D-Lysine (with a benzyloxycarbonyl protecting group, Z), Proline, and Arginine, linked to a p-nitroaniline (pNA) chromophore. The core mechanism of this substrate lies in its susceptibility to cleavage by specific serine proteases. Upon enzymatic hydrolysis at the carboxyl side of the arginine residue, the p-nitroaniline molecule is released. Free pNA is yellow and its concentration can be quantified by measuring the absorbance of light at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specific conditions. This principle allows for the quantitative determination of the activity of enzymes such as Activated Protein C and plasma kallikrein.
Interaction with Activated Protein C (APC)
Activated Protein C is a crucial serine protease in the regulation of blood coagulation and inflammation. It exerts its anticoagulant effects primarily by inactivating Factors Va and VIIIa. This compound serves as a chromogenic substrate for APC, enabling the measurement of its enzymatic activity.
This protocol is adapted from commercially available assay kits and scientific literature.
Objective: To determine the amidolytic activity of Activated Protein C using the chromogenic substrate this compound.
Materials:
-
Activated Protein C (purified)
-
This compound (Spectrozyme PCa)
-
Assay Buffer: 0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5
-
Calcium Chloride (CaCl2) solution (e.g., 25 mM)
-
Bovine Serum Albumin (BSA)
-
Polyethylene Glycol (PEG) 8000
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Dissolve this compound in the assay buffer to a desired stock concentration. Further dilutions can be made to achieve a final concentration range of 15-2000 µM in the assay.
-
Prepare a solution of APC in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation, a typical concentration is around 2 nM.
-
The assay buffer can be supplemented with 2.5 mM Ca2+, 0.1 mg/mL BSA, and 0.1% PEG 8000 to optimize the reaction.
-
-
Assay Execution:
-
Add a specific volume of the APC solution to each well of the microplate.
-
Add the assay buffer to bring the volume to the desired pre-substrate addition volume.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding a specific volume of the this compound solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm in a kinetic microplate reader at room temperature or 37°C. Readings can be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA405/min) from the linear portion of the absorbance versus time curve.
-
The enzymatic activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 9,620 M⁻¹cm⁻¹ at 405 nm, this value may vary slightly depending on buffer conditions).
-
APC has two major signaling pathways: the anticoagulant pathway and the cytoprotective pathway.
Caption: Signaling pathways of Activated Protein C (APC).
Interaction with Plasma Kallikrein
Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. This compound can also be utilized as a chromogenic substrate to measure the activity of plasma kallikrein.
Table 1: Kinetic Parameters of Chromogenic Substrates for Plasma Kallikrein
| Substrate | Enzyme | Km | kcat / Vmax | Reference |
| H-D-Pro-Phe-Arg-pNA | Human Plasma Kallikrein | Not Reported | 200 s⁻¹ | [2] |
| SPECTROZYME® P.Kal | Plasma Kallikrein | 0.175 mM | 7.48 µmol/sec | [4] |
| B3644 | Porcine Kallikrein | 235 µmol/L | 337 nmol x s⁻¹ x U⁻¹ | [3] |
This protocol is a generalized procedure based on methods for similar chromogenic substrates.
Objective: To determine the enzymatic activity of plasma kallikrein using this compound.
Materials:
-
Purified plasma kallikrein or plasma sample containing kallikrein
-
This compound
-
Assay Buffer: e.g., 0.05 M Tris, pH 7.8
-
Microplate reader (405 nm)
-
96-well microplates
-
(Optional for plasma samples) Prekallikrein activator (e.g., dextran sulfate)
-
(Optional for endpoint assay) Stopping reagent (e.g., 20% acetic acid)
Procedure:
-
Sample Preparation (for plasma):
-
If measuring prekallikrein, activate it to kallikrein by incubating the plasma sample with an activator like dextran sulfate at 0°C.
-
Dilute the plasma sample in the assay buffer.
-
-
Assay Execution (Kinetic Method):
-
Add the diluted plasma sample or purified kallikrein solution to the microplate wells.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the this compound solution.
-
Monitor the absorbance at 405 nm over time.
-
-
Assay Execution (Endpoint Method):
-
Add the diluted plasma sample or purified kallikrein solution to the microplate wells.
-
Add the this compound solution and incubate for a fixed time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., 20% acetic acid).
-
Read the final absorbance at 405 nm. A blank control with the stopping reagent added before the substrate should be included.
-
-
Data Analysis:
-
For the kinetic assay, calculate the reaction rate (ΔA405/min).
-
For the endpoint assay, subtract the blank absorbance from the sample absorbance.
-
Calculate the enzyme activity using the molar extinction coefficient of pNA.
-
Plasma kallikrein is a key component of the contact activation system and the kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator.
Caption: The Plasma Kallikrein-Kinin System.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using this compound in a chromogenic assay.
References
- 1. Dissociation of Activated Protein C Functions by Elimination of Protein S Cofactor Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel chromogenic peptide for prekallikrein/kallikrein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPECTROZYME® P.Kal, chromogenic substrate for plasma kallikrein assays [loxo.de]
Spectrozyme PCa: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Spectrozyme PCa, a chromogenic substrate utilized in research for the functional assessment of Activated Protein C (APC). This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism, application, and associated experimental protocols.
Core Function and Application
Spectrozyme PCa, chemically identified as H-D-Lys(γ-Cbo)-Pro-Arg-pNA or D-Lys(Z)-Pro-Arg-pNA diacetate, is a synthetic chromogenic substrate specifically designed for the amidolytic assay of Activated Protein C (APC).[1] APC is a crucial serine protease in the anticoagulant pathway, playing a key role in the regulation of blood coagulation.
In research, Spectrozyme PCa is primarily used to determine the activity of Protein C in biological samples, such as plasma. The assay principle involves the enzymatic cleavage of the substrate by APC, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the APC activity in the sample.
Signaling Pathway and Enzymatic Reaction
The Protein C pathway is a vital component of the natural anticoagulant system. The central event is the conversion of the zymogen Protein C into its active form, APC. This activation is physiologically initiated by the thrombin-thrombomodulin complex on the surface of endothelial cells. In in-vitro research assays, this activation is often accomplished using a specific enzyme from snake venom, such as Protac® from Agkistrodon contortrix (Southern Copperhead snake).
Once activated, APC exerts its anticoagulant effect primarily by inactivating Factors Va and VIIIa. The research application of Spectrozyme PCa focuses on quantifying the enzymatic activity of APC itself. The reaction is a simple hydrolysis of the peptide substrate:
Activated Protein C + Spectrozyme PCa → Peptide Fragment + p-nitroaniline (pNA)
The release of the yellow-colored pNA allows for continuous kinetic monitoring of the enzyme's activity.
Figure 1: Enzymatic reaction of Spectrozyme PCa with Activated Protein C.
Quantitative Data
| Parameter | Chromogenic Assays (General) | Clot-Based Assays (General) | Reference |
| Principle | Amidolytic activity of APC | Clotting time prolongation | [2] |
| Interferences | Less susceptible | Lupus anticoagulant, FVL, high FVIII | [1][2] |
| Specificity for Active Site | High | Can detect other functional defects | [1] |
| Precision (CV%) - Normal PC | 4% - 7% | 7% - 22% | [3] |
| Precision (CV%) - Abnormal PC | 4% - 11% | 10% - 17% | [3] |
CV: Coefficient of Variation; FVL: Factor V Leiden; PC: Protein C
Experimental Protocols
The following is a generalized protocol for the determination of Protein C activity in plasma using a chromogenic substrate like Spectrozyme PCa. This protocol is based on the common principles of commercially available kits and published methodologies.[4] Researchers should optimize the specific concentrations and incubation times for their experimental setup.
Materials
-
Spectrozyme PCa
-
Protein C Activator (e.g., Protac® from Agkistrodon contortrix venom)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5, containing 100 mM NaCl and 0.1% BSA)
-
Patient and control platelet-poor plasma (prepared by double centrifugation of citrated blood)
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator or heated microplate reader
Experimental Workflow
Figure 2: General workflow for a chromogenic Protein C activity assay.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a stock solution of Spectrozyme PCa in sterile water. The final concentration in the assay will typically be in the range of 0.2 to 1.0 mM.
-
Reconstitute the Protein C activator according to the manufacturer's instructions.
-
Prepare a standard curve using a calibrator plasma with known Protein C activity, performing serial dilutions in the assay buffer.
-
-
Assay Procedure (Microplate Method):
-
Pipette 50 µL of diluted plasma samples (patient, control, and standards) into the wells of a microplate.
-
Add 50 µL of the Protein C activator solution to each well.
-
Incubate the plate for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of Protein C.
-
Initiate the chromogenic reaction by adding 50 µL of the Spectrozyme PCa solution to each well.
-
Immediately place the microplate in a reader pre-warmed to 37°C and begin measuring the absorbance at 405 nm. Take kinetic readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each sample, determine the rate of change in absorbance per minute (ΔA/min).
-
Plot the ΔA/min for the standards against their known Protein C activity to generate a standard curve.
-
Determine the Protein C activity of the patient and control samples by interpolating their ΔA/min values from the standard curve.
-
Considerations and Limitations
While chromogenic assays using substrates like Spectrozyme PCa are robust, researchers should be aware of certain limitations. An early study suggested that in patients undergoing warfarin therapy, assays using snake venom activators might not accurately reflect the physiological anticoagulant potential of Protein C, as they can activate non-carboxylated Protein C forms.[5] However, for many research applications focused on the direct measurement of amidolytic activity, this is a reliable and widely used method. The specificity of the chromogenic assay for the active site means it may not detect rare Protein C mutations that affect other functional aspects of the protein.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast functional assay of protein C in whole plasma using a snake venom activator: evaluation in patients with congenital and acquired protein C deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromozym PCA: An In-Depth Technical Guide to its Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromozym PCA, also known by its chemical name D-Lys(Z)-Pro-Arg-pNA (p-nitroanilide) and the trade name Spectrozyme PCa, is a chromogenic peptide substrate primarily utilized for the enzymatic activity measurement of activated protein C (APC).[1] Activated protein C is a crucial serine protease in the anticoagulant pathway, playing a key role in the regulation of blood coagulation by inactivating Factors Va and VIIIa. The specificity of a chromogenic substrate is paramount for accurate enzymatic analysis, especially in complex biological samples where multiple proteases may be present. This guide provides a comprehensive overview of the substrate specificity of Chromozym PCA, including available quantitative data, detailed experimental protocols, and a visualization of the enzymatic reaction.
Core Concept: Enzymatic Hydrolysis and Detection
The fundamental principle behind the use of Chromozym PCA lies in its specific recognition and cleavage by activated protein C. The substrate consists of a short peptide sequence (D-Lys-Pro-Arg) that mimics the natural cleavage site for APC, linked to a chromophore, p-nitroanilide (pNA). In the presence of APC, the enzyme hydrolyzes the amide bond between the arginine residue and the pNA molecule. This cleavage releases free pNA, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of APC in the sample.
Substrate Specificity and Kinetic Parameters
The specificity of an enzyme for a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of its maximum, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is often referred to as the specificity constant and provides a measure of the enzyme's catalytic efficiency and preference for a particular substrate.
While Chromozym PCA is widely cited as a substrate for activated protein C, publicly available, detailed comparative kinetic data across a range of serine proteases is limited. One study compared the suitability of various chromogenic substrates for the assay of Protein C activity and concluded that the substrate S-2366 (Glu-Pro-Arg-pNA) was the most specific for activated Protein C when compared to Spectrozyme PCa (Lys-Pro-Arg-pNA) and CBS 65-25 (Lys-Pro-Arg-pNA).[1] The study noted that with Spectrozyme PCa, a change in absorbance was detected even in Protein C deficient plasma, suggesting some degree of non-specific cleavage by other plasma proteases.[1]
For a comprehensive understanding of substrate specificity, it is essential to compare the kinetic parameters of Chromozym PCA with its target enzyme, activated protein C, against other key serine proteases of the coagulation cascade.
Table 1: Quantitative Data on Chromozym PCA Substrate Specificity (Hypothetical Data for Illustrative Purposes)
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Activated Protein C (APC) | Data Not Available | Data Not Available | Data Not Available |
| Thrombin | Data Not Available | Data Not Available | Data Not Available |
| Factor Xa | Data Not Available | Data Not Available | Data Not Available |
| Plasmin | Data Not Available | Data Not Available | Data Not Available |
| Trypsin | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Chromozym PCA for the determination of activated protein C activity.
Preparation of Reagents
-
Tris-HCl Buffer (e.g., 0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5):
-
Dissolve the appropriate amount of Tris base and Sodium Chloride in deionized water.
-
Adjust the pH to 7.5 with 1 M HCl.
-
Bring the final volume to the desired amount with deionized water.
-
Store at 4°C.
-
-
Chromozym PCA Stock Solution (e.g., 1-2 mM):
-
Due to the hydrophobic nature of the pNA moiety, dissolve Chromozym PCA (D-Lys(Z)-Pro-Arg-pNA) in a small amount of a suitable organic solvent like DMSO before diluting with the assay buffer to the final desired concentration.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Activated Protein C Standard Solutions:
-
Reconstitute lyophilized human activated protein C in a suitable buffer (e.g., Tris-HCl with 0.1% BSA to prevent non-specific adsorption).
-
Prepare a series of dilutions of the APC standard in the assay buffer to generate a standard curve.
-
-
Sample Preparation:
-
For plasma samples, Protein C needs to be activated prior to the assay. This is commonly achieved by using a specific activator, such as Protac®, an enzyme from the venom of the snake Agkistrodon contortrix.[2]
-
Incubate the plasma sample with the Protein C activator according to the manufacturer's instructions (e.g., for 5 minutes at 37°C).[2]
-
Chromogenic Assay for Activated Protein C Activity
This protocol is adapted from commercially available information and general laboratory practices.
-
Assay Setup:
-
Use a 96-well microplate for high-throughput analysis.
-
To a final volume of 200 µL per well, add the following components in order:
-
Assay Buffer (e.g., 150 µL of 0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5 containing 2.5 mM Ca²⁺, 0.1 mg/mL BSA, and 0.1% PEG 8000).
-
Activated Sample or APC Standard (e.g., 25 µL).
-
Pre-warm the plate to the desired reaction temperature (e.g., 37°C).
-
-
-
Initiation of the Reaction:
-
Add Chromozym PCA solution (e.g., 25 µL of a working solution) to each well to initiate the enzymatic reaction. The final concentration of the substrate should be optimized based on the expected enzyme activity and the Km value, if known (a common starting point is a concentration close to the Km).
-
-
Measurement:
-
Immediately place the microplate in a temperature-controlled microplate reader.
-
Measure the change in absorbance at 405 nm over a set period (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
Generate a standard curve by plotting the reaction rates of the APC standards against their known concentrations.
-
Determine the APC activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Mandatory Visualizations
Signaling Pathway of Chromozym PCA Cleavage
Caption: Enzymatic cleavage of Chromozym PCA by Activated Protein C.
Experimental Workflow for APC Activity Assay
Caption: Workflow for measuring Activated Protein C activity.
Conclusion
Chromozym PCA is a valuable tool for the specific measurement of activated protein C activity. Its utility is based on the release of a chromogenic compound, p-nitroanilide, upon enzymatic cleavage. While it is established as a substrate for APC, a comprehensive, publicly available dataset of its kinetic parameters with a panel of serine proteases would be highly beneficial for a more in-depth understanding of its specificity. The provided experimental protocols offer a robust framework for the implementation of Chromozym PCA in research and clinical laboratory settings. For researchers in drug development, particularly those targeting the coagulation cascade, a thorough characterization of the substrate's specificity is crucial for the accurate interpretation of screening and kinetic data.
References
An In-depth Technical Guide to D-Lys(Z)-Pro-Arg-pNA Diacetate Salt (CAS 108963-70-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate salt (CAS: 108963-70-8), also known as Spectrozyme PCa or Chromozym Pca. This document details its physicochemical properties, its primary applications in the enzymatic assessment of Activated Protein C (APC) and Plasma Kallikrein, and in-depth experimental protocols for its use. Furthermore, this guide illustrates the pertinent biochemical pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its utility in research and drug development.
Introduction
This compound is a synthetic tripeptide linked to a p-nitroaniline (pNA) chromophore. The specificity of the peptide sequence makes it a target for certain serine proteases. Upon enzymatic cleavage at the C-terminal of the arginine residue, p-nitroaniline is released, which imparts a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, making this substrate a valuable tool for kinetic studies and activity assays of enzymes such as Activated Protein C and Plasma Kallikrein.
Physicochemical Properties
A summary of the key physicochemical properties of this compound salt is presented in the table below.
| Property | Value |
| CAS Number | 108963-70-8[1][2] |
| Molecular Formula | C35H51N9O11[3] |
| Molecular Weight | 773.83 g/mol [3] |
| Appearance | White to light yellow solid[4] |
| Solubility | Soluble in water (up to 8.88 mg/mL with sonication recommended) and DMSO[3] |
| Storage | Store at -20°C, protected from light and moisture[3] |
Core Applications and Mechanism of Action
This compound is a versatile chromogenic substrate primarily utilized in the study of two key serine proteases:
-
Activated Protein C (APC): APC is a crucial anticoagulant enzyme. D-Lys(Z)-Pro-Arg-pNA is a sensitive substrate for measuring APC activity, which is essential in hematology research and the development of antithrombotic drugs.[4][5]
-
Plasma Kallikrein: This enzyme is a central component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[6] Assaying plasma kallikrein activity is vital in studying conditions like hereditary angioedema and in the development of kallikrein inhibitors.
The fundamental mechanism of action involves the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule. This reaction is visually detectable and allows for real-time kinetic measurements.
Quantitative Data
Table 1: Kinetic Parameters for Related Substrates and Enzymes
| Enzyme | Substrate | Km | kcat | Reference |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | Not Reported | 200 s⁻¹ (increases to 280 s⁻¹ with fibrinogen fragments) | [7] |
| Activated Protein C (APC) | D-Lys(Z)-Pro-Arg-pNA | Data not consistently reported | Data not consistently reported | [4] |
It is important to note that the kcat value for H-D-Pro-Phe-Arg-pNA with plasma kallikrein is provided as a reference due to the structural similarity of the substrate. Researchers should determine the specific kinetic constants for this compound with plasma kallikrein under their experimental conditions.
Experimental Protocols
Chromogenic Assay for Activated Protein C (APC) Activity
This protocol is adapted from established methods for the use of D-Lys(Z)-Pro-Arg-pNA with APC.[4]
Materials:
-
This compound salt
-
Activated Protein C (human)
-
Assay Buffer: 0.1 M NaCl, 0.02 M Tris-HCl, pH 7.5
-
Calcium Chloride (CaCl2) solution
-
Bovine Serum Albumin (BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer. The concentration will depend on the desired final assay concentration (typically in the µM to mM range).
-
Prepare a stock solution of APC in a suitable buffer.
-
Prepare the Assay Buffer and supplement with 2.5 mM CaCl2 and 0.1 mg/mL BSA.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the desired volume of Assay Buffer.
-
Add a specific volume of the APC solution to each well to achieve the desired final concentration (e.g., 2 nM).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound solution to each well.
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
For kinetic studies, repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Proposed Chromogenic Assay for Plasma Kallikrein Activity
This protocol is a suggested adaptation based on standard chromogenic assays for plasma kallikrein and the known properties of D-Lys(Z)-Pro-Arg-pNA. Researchers should optimize the conditions for their specific experimental setup.
Materials:
-
This compound salt
-
Human Plasma Kallikrein
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or the Assay Buffer.
-
Prepare a stock solution of human plasma kallikrein in the Assay Buffer.
-
-
Assay Setup:
-
Add the appropriate volume of Assay Buffer to each well of a 96-well microplate.
-
Add the human plasma kallikrein solution to each well to achieve the desired final concentration.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound solution to each well.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 405 nm over time in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.
-
For determination of kinetic parameters, perform the assay with a range of substrate concentrations and analyze the data using Michaelis-Menten kinetics.
-
Visualizations
The Kallikrein-Kinin System Signaling Pathway
The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system.
Caption: The Kallikrein-Kinin System Signaling Pathway.
Experimental Workflow for Chromogenic Assay
The logical flow of a typical chromogenic assay using this compound is depicted below.
Caption: General workflow for a chromogenic enzyme assay.
Conclusion
This compound salt is a valuable and specific chromogenic substrate for the kinetic analysis of Activated Protein C and Plasma Kallikrein. Its utility in high-throughput screening and detailed enzymatic studies makes it an important tool for researchers in the fields of hematology, inflammation, and drug discovery. While specific kinetic data for its interaction with plasma kallikrein requires empirical determination, the provided protocols and established applications with APC offer a solid foundation for its use in a variety of research settings. The clear visual output and straightforward assay principles ensure its continued relevance in the study of serine proteases.
References
- 1. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 2. This compound, CasNo.108963-70-8 BOC Sciences United States [bocscichem.lookchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 7. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding p-Nitroaniline Release in Enzymatic Assays: A Technical Guide
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles, applications, and methodologies related to p-nitroaniline (pNA) release in enzymatic assays. This widely used colorimetric method offers a straightforward and sensitive means to measure the activity of a variety of enzymes, particularly proteases.
Core Principle: Enzymatic Cleavage and Colorimetric Detection
The fundamental principle of pNA-based enzymatic assays lies in the enzymatic hydrolysis of a synthetic substrate. This substrate is specifically designed to consist of a peptide or other molecular moiety recognized by the enzyme of interest, covalently linked to a p-nitroaniline molecule.[1] In its conjugated form, the substrate is colorless or exhibits minimal absorbance at the detection wavelength.
Upon the action of a specific enzyme, the bond linking the recognition moiety to pNA is cleaved. This releases the free p-nitroaniline, a chromophore that imparts a distinct yellow color to the solution. The intensity of this color is directly proportional to the amount of pNA released, and consequently, to the activity of the enzyme. The concentration of the liberated pNA can be quantitatively determined by measuring the absorbance of the solution at or near its maximum absorbance wavelength, which is typically around 405 nm.[2][3][4][5]
The enzymatic reaction can be summarized as follows:
Enzyme + Substrate-pNA (colorless) → Enzyme + Product + pNA (yellow)
Quantitative Data for p-Nitroaniline Assays
Accurate quantification of enzyme activity using pNA-releasing substrates relies on precise knowledge of key parameters. The following tables summarize important quantitative data for p-nitroaniline and its application in common enzymatic assays.
| Parameter | Value | Wavelength (nm) | Conditions | Source |
| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ | 405 | Not specified | [6] |
| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ | 410 | Not specified | [1][7] |
Note: The molar extinction coefficient of p-nitroaniline can be influenced by factors such as pH and the composition of the assay buffer.[8][9] It is recommended to determine this value under specific experimental conditions or to use a standard curve for precise quantification.
| Enzyme | Substrate | Typical Substrate Concentration | Typical Incubation Temperature (°C) |
| Caspase-3 | DEVD-pNA | 200 µM | 37 |
| Trypsin | Chromogenic Substrate (e.g., Bz-Ile-Glu-(OR)-Gly-Arg-pNA) | Varies | 25 - 37 |
| Pyroglutamyl Aminopeptidase I | L-Pyroglutamyl p-nitroanilide | Not specified | Not specified |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for two common enzymatic assays that utilize pNA release.
Caspase-3 Activity Assay
This protocol is designed to measure the activity of caspase-3, a key enzyme in the apoptotic pathway.
Materials:
-
Cell lysate containing active caspase-3
-
Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in the target cells using the desired method.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 25 µL per 1 x 10⁶ cells).[2]
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[2]
-
Collect the supernatant, which contains the active caspase-3.
-
-
Assay Reaction Setup:
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.[5]
-
In a 96-well plate, add 50 µL of cell lysate to each well.[2]
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.[2]
-
Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well to initiate the reaction.[2][5]
-
Include appropriate controls, such as a blank with no cell lysate and a control with no substrate.[2]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The fold increase in caspase-3 activity can be calculated by comparing the absorbance of the treated samples to that of untreated controls.[5]
-
Trypsin Activity Assay
This protocol outlines a method for determining the activity of the protease trypsin.
Materials:
-
Sample containing trypsin (e.g., cell lysate, purified enzyme)
-
Trypsin Assay Buffer
-
Trypsin Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare the sample containing trypsin. For cell lysates, a protein concentration of 10-200 µg per well is recommended.[3]
-
Dilute the samples to the desired concentration using ddH₂O.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the diluted sample to a final volume of 75 µL.[3]
-
Prepare a reaction mix by combining 20 µL of 5X Trypsin Assay Buffer and 5 µL of Trypsin Substrate for each reaction.[3]
-
Add 25 µL of the reaction mix to each well containing the sample.
-
Include a positive control with a known amount of trypsin and a negative control with no enzyme.[3]
-
-
Incubation and Measurement:
-
Incubate the plate at 25°C for 1-3 hours, protected from light. The incubation time may be adjusted based on the trypsin activity in the sample.[3]
-
Measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of p-nitroaniline.[3][10]
-
Calculate the change in absorbance per minute (ΔOD/min) from the linear portion of the reaction curve.
-
Use the pNA standard curve and the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA production (nmol/min).
-
Visualizing Workflows and Pathways
Diagrams can aid in understanding the logical flow of experiments and the biological context of the enzymes being assayed.
Caption: A generalized experimental workflow for pNA-based enzymatic assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. abcam.com [abcam.com]
- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3hbiomedical.com [3hbiomedical.com]
A Technical Guide to the Role of D-Lys(Z)-Pro-Arg-pNA in Coagulation Cascade Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA, detailing its mechanism of action, applications, and specific protocols for its use in studying the coagulation cascade, with a primary focus on Factor Xa.
Introduction to D-Lys(Z)-Pro-Arg-pNA
D-Lys(Z)-Pro-Arg-pNA, also known as Chromozym PCa or Spectrozyme PCa, is a synthetic chromogenic peptide substrate.[1][2] It is a valuable tool for the kinetic analysis of specific serine proteases within the blood coagulation cascade. The blood coagulation cascade is a series of proteolytic reactions culminating in the formation of a fibrin clot.[3] Factor Xa (FXa) is a critical enzyme in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways.[4][5] It is the primary component of the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin, leading to the "thrombin burst" necessary for robust clot formation.[6] The central role of FXa makes it a key target for anticoagulant drug development.[3][7] Chromogenic substrates like D-Lys(Z)-Pro-Arg-pNA enable precise measurement of FXa activity, facilitating research and drug discovery.
Chemical Structure and Properties
-
Chemical Name: (5(R)-Amino-6-{2(S)-[4-guanidino-1-(4-nitro-phenylcarbamoyl)-butylcarbamoyl]-pyrrolidin-1(S)-yl}-6-oxo-hexyl)-carbamic acid benzyl ester[8]
-
Molecular Formula: C₃₁H₄₃N₉O₇[8]
-
Molecular Weight: Approximately 653.74 g/mol [8]
-
Key Moieties:
-
Peptide Sequence (D-Lys-Pro-Arg): Mimics the natural cleavage site for the target protease.
-
Z group (Benzyloxycarbonyl): A protecting group on the lysine residue.
-
pNA (p-nitroaniline): The chromogenic reporter group that is colorless when conjugated to the peptide and yellow upon cleavage.
-
Mechanism of Action
The utility of D-Lys(Z)-Pro-Arg-pNA lies in its ability to produce a color change upon enzymatic cleavage. The target serine protease, such as Factor Xa, recognizes and binds to the specific amino acid sequence of the substrate. The enzyme then hydrolyzes the peptide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) molecule. This cleavage releases free pNA, which has a distinct yellow color and a strong absorbance maximum at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions.[9]
Caption: Enzymatic cleavage of D-Lys(Z)-Pro-Arg-pNA by Factor Xa.
Enzyme Specificity and Kinetic Data
While D-Lys(Z)-Pro-Arg-pNA can be cleaved by several proteases, it is notably used for assays involving Activated Protein C (APC) and, in certain contexts, can be applied to Factor Xa studies.[1][8][10] It is crucial for researchers to be aware of the substrate's specificity to avoid cross-reactivity in complex biological samples. For comparison, other substrates like S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) are known to be more specific for Factor Xa and insensitive to thrombin.[11]
Quantitative data on the interaction between proteases and chromogenic substrates are essential for designing robust assays. The table below summarizes key kinetic parameters.
| Substrate | Enzyme | Kₘ (Michaelis Constant) | Reference |
| MeOC-Nle-Gly-Arg-pNA | Human Factor Xa | ~0.8 mM | [12] |
| S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | Bovine Factor Xa | Data not available | [11] |
| D-Lys(Z)-Pro-Arg-pNA | Activated Protein C (APC) | Data not available | [1][2] |
Role in the Coagulation Cascade
Factor Xa is the central enzyme of the prothrombinase complex, which is the physiological activator of prothrombin.[4] Its activation from Factor X can occur via two pathways:
-
Intrinsic Pathway: The "tenase" complex (Factor IXa and Factor VIIIa) activates Factor X.[5]
-
Extrinsic Pathway: The Tissue Factor (TF) and Factor VIIa complex activates Factor X.[4][5]
By providing a means to quantify FXa activity, D-Lys(Z)-Pro-Arg-pNA and similar substrates are instrumental in studying the kinetics of these pathways and in screening for direct FXa inhibitors, a major class of modern anticoagulants.[3][7]
Caption: Simplified coagulation cascade highlighting Factor Xa's central role.
Detailed Experimental Protocols
The following sections provide detailed methodologies for using D-Lys(Z)-Pro-Arg-pNA or similar chromogenic substrates to measure enzyme activity.
Protocol 1: Factor Xa Activity Assay
This protocol provides a framework for measuring the activity of a purified Factor Xa sample.
Principle: The rate of p-nitroaniline release from the chromogenic substrate is measured at 405 nm and is directly proportional to the Factor Xa activity in the sample.
Materials:
-
Purified Factor Xa enzyme
-
D-Lys(Z)-Pro-Arg-pNA or another suitable FXa chromogenic substrate[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 175 mM NaCl, 7.5 mM EDTA, pH 8.4)[9]
-
Microplate reader capable of reading absorbance at 405 nm
-
37°C incubator[9]
-
96-well microplates
Reagent Preparation:
-
Assay Buffer: Prepare the Tris-HCl buffer and adjust the pH to 8.4 at 25°C.
-
Factor Xa Solution: Reconstitute and dilute the purified Factor Xa to a working concentration (e.g., 2.5 µg/mL) in cold assay buffer.[9] Keep on ice.
-
Substrate Solution: Reconstitute the chromogenic substrate in sterile distilled water to create a stock solution (e.g., 5 mM).[9] Further dilute to a working concentration (e.g., 1 mM) in assay buffer. The optimal concentration should be determined empirically (ideally at or above the Kₘ).
Assay Procedure:
-
Pre-warm the assay buffer, substrate solution, and microplate to 37°C.[9]
-
Pipette 150 µL of pre-warmed assay buffer into each well.
-
Add 50 µL of the Factor Xa working solution to each well.
-
Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance at 405 nm (OD₄₀₅) every minute for 15-30 minutes (kinetic mode).
Data Analysis:
-
Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD₄₀₅/min).
-
Convert the rate to moles of pNA released per minute using the Beer-Lambert law (A = εcl), where ε for pNA is ~10,000 M⁻¹cm⁻¹. The path length (l) must be known for the specific microplate and volume used.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).
Caption: Workflow for a typical Factor Xa chromogenic activity assay.
Protocol 2: Screening for Factor Xa Inhibitors
This protocol adapts the activity assay to screen for potential FXa inhibitors.
Principle: A potential inhibitor will decrease the rate of substrate cleavage by Factor Xa. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to a control reaction without the compound.
Procedure:
-
Follow the Factor Xa Activity Assay protocol (5.1) with one key modification.
-
After adding the Factor Xa enzyme to the wells (step 3), add a small volume (e.g., 10 µL) of the test inhibitor (dissolved in a suitable solvent like DMSO) or the solvent alone (for the control wells).
-
Incubate this mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate and proceed with the kinetic measurement.
Data Analysis:
-
Calculate the reaction rate (V₀) for both the control (V_control) and inhibitor-treated (V_inhibitor) wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
For promising compounds, a dose-response curve can be generated by testing a range of inhibitor concentrations to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).
Caption: Workflow for screening Factor Xa inhibitors using a chromogenic assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 4. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor X - Wikipedia [en.wikipedia.org]
- 7. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. 5-diagnostics.com [5-diagnostics.com]
- 10. D-lys(z)-pro-arg-pna supplier | CAS 108963-69-5 | AOBIOUS [aobious.com]
- 11. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromogenic, ≥90% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
Spectrozyme PCa: An In-depth Technical Guide for the Study of Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Spectrozyme PCa
Spectrozyme® PCa is a synthetic oligopeptide substrate that contains the p-nitroaniline (pNA) moiety at its C-terminus. The substrate's amino acid sequence is designed to be selectively recognized and cleaved by Activated Protein C. Upon enzymatic cleavage, pNA is released, resulting in a measurable increase in absorbance at 405 nm. This colorimetric change is directly proportional to the enzymatic activity of APC, allowing for its quantitative determination.
Chemical Properties:
| Property | Value |
| Chemical Name | H-D-Lys(γ-Cbo)-Pro-Arg-pNA·2AcOH[1] |
| Molecular Formula | C35H51N9O11 |
| Molecular Weight | 773.83 g/mole [1] |
| Appearance | Lyophilized solid |
| Solubility | Soluble in water (up to 2 mg/mL with sonication)[2] |
Mechanism of Action
The fundamental principle behind Spectrozyme PCa lies in the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule.
Quantitative Data
A comprehensive search of publicly available literature did not yield a standardized table of kinetic parameters (Km, kcat) for Spectrozyme PCa with a wide array of serine proteases. However, for its primary target, Activated Protein C, some data has been reported in specific contexts. For comparison, the kinetic constants for a related product, Spectrozyme TH, with its target enzyme thrombin are provided below.
Table 1: Kinetic Parameters of Spectrozyme TH with Human Thrombin [3]
| Parameter | Value |
| Enzyme | Human Thrombin |
| Substrate | Spectrozyme TH |
| Km | 3.26 µM |
| kcat | 272.5 s⁻¹ |
It is important for researchers to determine the kinetic parameters of Spectrozyme PCa for their specific experimental conditions and enzyme preparations.
Table 2: Specificity of Spectrozyme PCa
While quantitative cross-reactivity data is limited, one study suggested that Spectrozyme PCa may not be entirely specific for Activated Protein C, especially when using certain snake venom-derived protein C activators. The study noted that a change in absorbance was detected even in Protein C deficient plasma, indicating potential cleavage by other plasma proteases[4]. Another study showed that a monoclonal antibody against APC only inhibited the cleavage of Spectrozyme PCa by up to 40%, which may suggest non-specific binding or cleavage[5]. Researchers should, therefore, exercise caution and perform appropriate controls to assess the specificity of Spectrozyme PCa in their experimental system.
Experimental Protocols
The following provides a general framework for an amidolytic assay using Spectrozyme PCa. Optimal conditions, including buffer composition, enzyme and substrate concentrations, and incubation times, should be determined empirically for each specific application.
Reagent Preparation
-
Spectrozyme PCa Stock Solution: Reconstitute lyophilized Spectrozyme PCa in sterile, distilled water to create a stock solution. For other Spectrozyme products, a 5.0 mM stock solution is often recommended[3][6]. Store the stock solution as recommended by the manufacturer, typically at -20°C in aliquots to avoid repeated freeze-thaw cycles[3][6].
-
Assay Buffer: A common buffer for amidolytic assays consists of Tris-HCl with NaCl and CaCl2. For example, a buffer of 20 mM Tris, 200 mM NaCl, pH 8.0, supplemented with 0.1% PEG 8000 has been used for similar assays[3].
-
Activated Protein C: Prepare dilutions of Activated Protein C in the assay buffer to the desired concentrations.
Assay Procedure (96-well plate format)
-
Plate Setup: Add a defined volume of assay buffer to the wells of a 96-well microplate.
-
Enzyme Addition: Add the desired concentration of Activated Protein C or the experimental sample containing APC to the wells. Include appropriate controls such as a buffer-only blank and a no-enzyme control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the temperature to equilibrate.
-
Initiate Reaction: Add the Spectrozyme PCa stock solution to each well to initiate the enzymatic reaction. The final concentration of Spectrozyme PCa should be optimized and ideally be around the Km value for the enzyme.
-
Kinetic Measurement: Immediately place the microplate in a plate reader capable of measuring absorbance at 405 nm. Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a specified period.
-
Data Analysis: Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve. The enzymatic activity is proportional to this rate.
Signaling Pathways of Activated Protein C
Activated Protein C is a pleiotropic enzyme with well-defined roles in both anticoagulation and cytoprotection. Spectrozyme PCa is an essential tool for studying the enzymatic activity that underpins these signaling functions.
Anticoagulant Pathway
The primary anticoagulant function of APC is the proteolytic inactivation of coagulation cofactors Factor Va and Factor VIIIa. This action is enhanced by its cofactor, Protein S.
Cytoprotective Pathway
APC also exerts potent cytoprotective effects, including anti-inflammatory, anti-apoptotic, and barrier-stabilizing functions. These effects are primarily mediated through the binding of APC to the Endothelial Protein C Receptor (EPCR) and subsequent activation of Protease-Activated Receptor 1 (PAR1).[7][8][9][10]
Conclusion
Spectrozyme PCa is a valuable tool for researchers investigating the roles of Activated Protein C and other serine proteases in health and disease. Its utility in quantifying enzymatic activity allows for the detailed study of enzyme kinetics, the screening of potential inhibitors or activators, and the elucidation of complex biological pathways. While a comprehensive, publicly available dataset of its kinetic parameters with various proteases is lacking, the principles and protocols outlined in this guide provide a solid foundation for its application in research and drug development. For precise quantitative studies, it is imperative that researchers empirically determine the kinetic constants and specificity of Spectrozyme PCa within their own experimental systems.
References
- 1. SPECTROZYME® PCa Chromogenic substrate for the amidolytic assay of Activated Protein C H-D-Lys (γ-Cbo)- Pro-ArgpNA. 2AcOH 773.8 g/mole 10 μmole vial 336 |产å详æ |䏿µ·æåçç©ç§ææéå ¬å¸ [bioleaf.com]
- 2. abmole.com [abmole.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invitech.co.uk [invitech.co.uk]
- 7. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Lys(Z)-Pro-Arg-pNA Diacetate: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and applications of D-Lys(Z)-Pro-Arg-pNA diacetate, a chromogenic substrate widely utilized in enzymatic assays. This document details its chemical and physical characteristics, mechanism of action, and provides standardized protocols for its use in research and development.
Core Properties
This compound, also known by its synonyms Spectrozyme PCa and Chromozym Pca diacetate, is a synthetic peptide substrate designed for the specific and sensitive detection of certain serine proteases.[1][2] Its chemical structure and physical properties are summarized in the tables below.
Chemical and Physical Data
The following table outlines the key chemical and physical identifiers for this compound.
| Property | Value |
| Molecular Formula | C35H51N9O11 |
| Molecular Weight | 773.83 g/mol [2] |
| CAS Number | 108963-70-8[1][2] |
| Appearance | White to light yellow solid |
| Purity | ≥95% |
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity and performance of the substrate.
| Parameter | Details |
| Solubility | Water: 8.88 mg/mL (11.48 mM) (Sonication is recommended)[2] |
| DMSO: 25 mg/mL (32.31 mM) (Ultrasonic and pH adjustment to 4 with acetic acid may be required) | |
| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture.[2] |
| Storage (In Solvent) | -80°C for up to 1 year.[2] |
Mechanism of Action
This compound functions as a chromogenic substrate. The underlying principle of its application in enzymatic assays is the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This reaction, catalyzed by specific proteases, results in the release of the chromophore pNA, which exhibits a strong absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions.
Applications and Experimental Protocols
Experimental Protocol for Activated Protein C (APC) Activity Assay
This protocol provides a general guideline for measuring APC activity using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Activated Protein C (APC) standard solutions
-
Sample containing APC
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. The final concentration in the assay should be optimized, but a starting point of 0.5 mM to 2 mM is common.
-
Prepare a series of APC standard solutions of known concentrations in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of each APC standard solution to their respective wells.
-
Add 50 µL of the sample containing APC to the sample wells.
-
-
Reaction Initiation:
-
Add 50 µL of the this compound working solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 10-30 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a defined time by adding an acid (e.g., 50 µL of 20% acetic acid) and then measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
For a kinetic assay, determine the rate of reaction (ΔA405/min) for each well.
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Generate a standard curve by plotting the reaction rate against the known concentrations of the APC standards.
-
Determine the APC activity in the samples by interpolating their reaction rates from the standard curve.
-
Quality Control and Data Interpretation
For reliable and reproducible results, it is essential to include appropriate controls in each assay.
-
Blank: Contains all reagents except the enzyme. This is used to correct for any non-enzymatic hydrolysis of the substrate.
-
Positive Control: A known concentration of the enzyme (e.g., an APC standard). This ensures that the assay is performing as expected.
-
Negative Control: A sample known to not contain the enzyme of interest. This helps to identify any non-specific activity.
The generation of a standard curve with a good linear fit (R² > 0.99) is crucial for the accurate quantification of enzyme activity in unknown samples.
Conclusion
This compound is a valuable tool for researchers in various fields, offering a sensitive and straightforward method for the quantification of serine protease activity, particularly APC. Its well-defined chemical properties and clear mechanism of action, coupled with a robust assay protocol, make it a reliable choice for both basic research and drug development applications. When using this substrate for enzymes other than APC, careful optimization of the assay conditions is recommended to ensure accurate and meaningful results.
References
Methodological & Application
Application Notes and Protocols for the D-Lys(Z)-Pro-Arg-pNA Diacetate Assay for Activated Protein C (APC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a crucial serine protease in the anticoagulant pathway, playing a key role in regulating blood coagulation by inactivating Factors Va and VIIIa.[1][2] Its activity is a critical parameter in various physiological and pathological states, including thrombotic disorders. This document provides a detailed protocol for the determination of APC activity using the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate, also known as Spectrozyme PCa.[3] This assay is a reliable and straightforward method for quantifying APC's enzymatic activity, making it a valuable tool in basic research, clinical studies, and drug development.
The assay principle is based on the cleavage of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA by APC. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of APC in the sample.[2][4]
Signaling Pathway and Mechanism of Action
APC is the activated form of Protein C, a vitamin K-dependent zymogen. The activation of Protein C is initiated by the thrombin-thrombomodulin complex on the surface of endothelial cells.[1] Once activated, APC exerts its anticoagulant effects by proteolytically cleaving and inactivating Factors Va and VIIIa, thereby inhibiting the generation of thrombin.[1][2]
The chromogenic assay bypasses the complexities of the coagulation cascade by providing a direct, specific substrate for APC. The enzyme recognizes and cleaves the arginine residue in the D-Lys(Z)-Pro-Arg-pNA sequence, liberating the pNA molecule. The intensity of the resulting yellow color, measured at 405 nm, is a direct measure of APC's proteolytic activity.
Caption: APC Anticoagulant Pathway Diagram.
Experimental Protocols
Materials and Reagents
-
This compound (Spectrozyme PCa)
-
Activated Protein C (APC), human or other species as required
-
Assay Buffer: 0.02 M Tris-HCl, 0.1 M NaCl, 2.5 mM CaCl₂, 0.1 mg/mL BSA, 0.1% PEG 8000, pH 7.5[5][6]
-
DMSO (for substrate stock solution)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Calibrated pipettes and sterile tips
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C. Warm to room temperature before use.
-
This compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).[6] The molecular weight of the diacetate form is approximately 773.83 g/mol .[6]
-
The substrate is soluble in DMSO at up to 25 mg/mL.[6]
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[6]
-
-
APC Stock Solution: Reconstitute lyophilized APC in a suitable buffer (as recommended by the supplier) to a known concentration. Store in aliquots at -80°C.
-
Working Solutions:
-
APC Working Solution: On the day of the experiment, dilute the APC stock solution to the desired concentrations using the assay buffer.
-
Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the final desired concentration (e.g., 200 µM). Prepare this solution fresh before use.
-
Assay Procedure
-
Prepare the Microplate:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the APC working solutions (or sample) to the respective wells. Include a blank control with 25 µL of assay buffer instead of the APC solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 25 µL of the substrate working solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
Caption: APC Chromogenic Assay Workflow Diagram.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Substrate | This compound (Spectrozyme PCa) | [6] |
| Enzyme | Activated Protein C (APC) | [5][6] |
| Wavelength for Detection | 405 nm | [5][6] |
| Typical APC Concentration | 2 nM | [5][6] |
| Typical Substrate Conc. | 15-2000 µM | [5][6] |
| Assay Buffer Composition | 0.02 M Tris-HCl, 0.1 M NaCl, 2.5 mM CaCl₂, 0.1 mg/mL BSA, 0.1% PEG 8000, pH 7.5 | [5][6] |
| Incubation Temperature | 37°C | |
| Molar Extinction Coeff. (pNA) | 9,920 M⁻¹cm⁻¹ at 405 nm | [7] |
Sample Standard Curve Data
| APC Concentration (nM) | Average ΔAbs/min (mOD/min) |
| 0 | 0.5 |
| 0.5 | 5.2 |
| 1.0 | 10.1 |
| 2.0 | 20.5 |
| 4.0 | 41.2 |
| 8.0 | 81.5 |
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min or mOD/min) from the linear portion of the kinetic curve.
-
Correct for Blank: Subtract the rate of the blank control from the rates of all other wells.
-
Generate a Standard Curve: Plot the corrected ΔAbs/min values for the APC standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Determine Unknown Concentrations: Use the equation from the standard curve to calculate the APC concentration in unknown samples based on their corrected ΔAbs/min values.
Calculation of Enzyme Activity: The activity of APC can be calculated using the Beer-Lambert law:
Activity (mol/min) = (ΔAbs/min * Total Volume) / (ε * Path Length)
Where:
-
ΔAbs/min is the rate of absorbance change.
-
Total Volume is the final reaction volume in the well (in Liters).
-
ε is the molar extinction coefficient of pNA (9,920 M⁻¹cm⁻¹).
-
Path Length is the light path through the sample in the microplate well (in cm).
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| High Background Signal | 1. Substrate instability or autohydrolysis.2. Contamination of reagents with other proteases. | 1. Prepare substrate solution fresh before use. Optimize substrate concentration. 2. Use high-purity reagents and sterile techniques. |
| Low or No Signal | 1. Inactive enzyme.2. Incorrect buffer pH or composition.3. Incorrect wavelength setting. | 1. Use a fresh aliquot of APC and handle it according to the supplier's instructions. 2. Verify the pH and composition of the assay buffer. 3. Ensure the microplate reader is set to measure absorbance at 405 nm. |
| Non-linear Reaction Rate | 1. Substrate depletion.2. Enzyme instability.3. High enzyme concentration. | 1. Use a higher substrate concentration or shorten the measurement time. 2. Check for the presence of inhibitors in the sample or ensure proper storage of the enzyme. 3. Dilute the enzyme sample to ensure the reaction rate is within the linear range of the assay. |
| Poor Reproducibility | 1. Pipetting errors.2. Temperature fluctuations.3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Ensure the microplate is uniformly heated to the assay temperature. 3. Gently mix the contents of the wells after adding each reagent. |
References
- 1. Regulation of the Protein C Anticoagulant and Antiinflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of D-Lys(Z)-Pro-Arg-pNA Diacetate Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate salt, also known as Spectrozyme PCa. This substrate is primarily used in colorimetric assays, particularly for measuring the activity of activated protein C (APC).
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound salt.
| Property | Value | Source(s) |
| Molecular Formula | C35H51N9O11 | [1][2][3] |
| Molecular Weight | 773.83 g/mol | [1][2][4][5] |
| CAS Number | 108963-70-8 | [1][2][3] |
| Appearance | White to light yellow solid powder | [2] |
| Purity | >98% | [1] |
| Excitation Wavelength (Ex) | 380 nm | [2] |
| Emission Wavelength (Em) | 460 nm | [2] |
| Solubility in DMSO | 25 mg/mL (32.31 mM) | [2] |
| Solubility in H2O | 2 mg/mL (2.58 mM)[2] or ≥ 8.88 mg/mL (11.48 mM)[1][4] | |
| Storage (Powder) | -20°C for 1 year or -80°C for 2 years (sealed from moisture and light) | [2] |
| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months (sealed from moisture and light) | [2] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound salt. The choice of solvent will depend on the experimental requirements.
2.1. Materials
-
This compound salt powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized or distilled water (H2O)
-
Microcentrifuge tubes or other appropriate sterile containers
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile filter tips
-
Analytical balance
2.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powdered compound in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
2.3. Step-by-Step Protocol
-
Determine the Desired Concentration and Volume: Based on your experimental needs, calculate the required mass of the this compound salt powder.
-
Example Calculation for a 10 mM stock solution in DMSO:
-
Mass (mg) = 10 mmol/L * 773.83 g/mol * Volume (L) * 1000 mg/g
-
-
-
Weigh the Powder: Carefully weigh the calculated amount of the powder using an analytical balance.
-
Solvent Selection and Dissolution:
-
For DMSO as a solvent:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution until the powder is completely dissolved.
-
If solubility is an issue, brief sonication in an ultrasonic bath may be helpful.[2] For high concentrations, adjusting the pH to 4 with acetic acid may improve solubility.[2] It is recommended to use a fresh, unopened container of DMSO as it is hygroscopic, and water absorption can negatively impact solubility.[2]
-
-
For Water as a solvent:
-
Add the appropriate volume of sterile water to the vial.
-
Vortex the solution thoroughly.
-
To aid dissolution, warming the tube to 37°C and using an ultrasonic bath is recommended.[4][6]
-
If the stock solution is intended for cell-based assays or other sterile applications, it should be filter-sterilized through a 0.22 µm filter after dissolution.[2]
-
-
-
Aliquoting and Storage:
-
Once the powder is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the containers are tightly sealed and protected from light.[2]
-
Application: Chromogenic Assay for Activated Protein C (APC)
This compound is a chromogenic substrate for APC. The rate of p-nitroaniline (pNA) release upon cleavage by APC can be measured by monitoring the change in absorbance at 405 nm.[2][7]
A typical assay mixture includes:
-
APC enzyme (e.g., 2 nM)
-
D-Lys(Z)-Pro-Arg-pNA substrate (e.g., 15-2000 µM)
-
Assay buffer (e.g., 0.1 M NaCl, 0.02 M Tris-HCl, pH 7.5, containing 2.5 mM Ca2+, 0.1 mg/mL BSA, and 0.1% PEG 8000)[2][7]
The rate of hydrolysis is monitored kinetically using a microplate reader at room temperature.[2][7]
Visualizations
Diagram 1: Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing the stock solution.
Diagram 2: Signaling Pathway - Enzymatic Cleavage of D-Lys(Z)-Pro-Arg-pNA by APC
Caption: Enzymatic cleavage of the substrate by APC.
References
- 1. doronscientific.com [doronscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. biorbyt.com [biorbyt.com]
- 6. This compound (Spectrozyme PCa) - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. medchemexpress.com [medchemexpress.com]
Kinetic Analysis of Activated Protein C with Spectrozyme PCa: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a crucial serine protease in the coagulation cascade, playing a vital role in anticoagulation and exhibiting cytoprotective and anti-inflammatory properties. Its primary anticoagulant function involves the proteolytic inactivation of Factors Va and VIIIa. Accurate characterization of APC's enzymatic activity is paramount for basic research and the development of novel therapeutics targeting the protein C pathway. Spectrozyme PCa is a chromogenic substrate designed for the specific and sensitive measurement of APC amidolytic activity. This document provides detailed application notes and protocols for the kinetic analysis of APC using Spectrozyme PCa.
Principle of the Assay
The kinetic analysis of APC using Spectrozyme PCa is based on the hydrolysis of the substrate by APC, which releases a yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the enzymatic activity of APC and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
The reaction is as follows:
H-D-Lys(γ-Cbo)-Pro-Arg-pNA (Spectrozyme PCa) + Activated Protein C → H-D-Lys(γ-Cbo)-Pro-Arg-OH + p-nitroaniline (pNA)
Data Presentation
Table 1: Kinetic Parameters of Activated Protein C
This table summarizes key kinetic constants for Activated Protein C. Note that the specific values for Spectrozyme PCa should be determined empirically in your laboratory setting. The provided data for Factor Va serves as a reference for APC's activity on a natural protein substrate.
| Substrate/Parameter | Value | Reference |
| Spectrozyme PCa | ||
| Michaelis-Menten Constant (Km) | To be determined by the user | - |
| Maximum Velocity (Vmax) | To be determined by the user | - |
| Catalytic Constant (kcat) | To be determined by the user | - |
| Catalytic Efficiency (kcat/Km) | To be determined by the user | - |
| Factor Va (on phospholipid vesicles) | ||
| Michaelis-Menten Constant (Km) | 19.7 ± 0.6 nM | [1] |
| Catalytic Constant (kcat) | 23.7 ± 10 mol/mol APC/min | [1] |
| Factor Va (on unactivated human platelets) | ||
| Michaelis-Menten Constant (Km) | 12.5 ± 2.6 nM | [1] |
| Catalytic Constant (kcat) | 6.2 ± 0.6 mol/mol APC/min | [1] |
Signaling Pathways
Activated Protein C (APC) Signaling Pathway
Activated Protein C (APC) plays a dual role in hemostasis and cytoprotection. Its anticoagulant activity is primarily mediated by the proteolytic inactivation of Factors Va and VIIIa, a process enhanced by its cofactor, Protein S.[2] Beyond its role in coagulation, APC initiates intracellular signaling pathways with cytoprotective effects, including anti-inflammatory and anti-apoptotic activities.[1] This signaling is often initiated by the binding of APC to the Endothelial Protein C Receptor (EPCR), leading to the activation of Protease-Activated Receptor 1 (PAR1).[2]
References
Application Notes: Measuring Plasma Kallikrein Activity with D-Lys(Z)-Pro-Arg-pNA diacetate in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, a complex signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. Dysregulation of plasma kallikrein activity is implicated in various pathologies, including hereditary angioedema (HAE). Consequently, the development of plasma kallikrein inhibitors is a significant area of therapeutic interest.
These application notes provide a detailed framework for utilizing the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate to measure plasma kallikrein activity in a 96-well plate format. This substrate is cleaved by active plasma kallikrein at the arginine residue, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity of plasma kallikrein. The protocols outlined below are suitable for determining the kinetic parameters of plasma kallikrein and for screening and characterizing potential inhibitors. While D-Lys(Z)-Pro-Arg-pNA is also a well-established substrate for Activated Protein C (APC), its structural similarity to other known plasma kallikrein substrates containing an Arg-pNA cleavage site makes it adaptable for this application.
Relevant Signaling Pathways
The activity of plasma kallikrein is intricately linked to the plasma contact system and the coagulation cascade. Understanding these pathways is crucial for interpreting experimental results.
Plasma Contact Activation System
The plasma contact system is initiated when Factor XII (FXII) comes into contact with a negatively charged surface.[1] This triggers a conformational change in FXII, leading to its auto-activation to FXIIa.[2] FXIIa then activates prekallikrein to plasma kallikrein.[2] Plasma kallikrein, in turn, reciprocally activates more FXII, amplifying the cascade.[2] Plasma kallikrein's primary role in this system is to cleave high-molecular-weight kininogen (HK), releasing the potent inflammatory mediator bradykinin.[1]
Caption: Plasma Contact Activation System Workflow.
Interplay with the Coagulation Cascade
Activated Factor XII (FXIIa) from the contact system initiates the intrinsic pathway of the coagulation cascade by activating Factor XI (FXI) to FXIa.[3] This leads to a series of enzymatic reactions culminating in the formation of a fibrin clot.[3] The chromogenic assay described herein focuses on the activity of plasma kallikrein and does not directly measure clot formation.
Caption: Intrinsic, Extrinsic, and Common Coagulation Pathways.
Data Presentation
The following tables provide examples of the types of quantitative data that can be generated using this assay.
Table 1: Kinetic Parameters of Chromogenic Substrates for Plasma Kallikrein
| Substrate | Km (µM) | Vmax (nmol·s-1·U-1) | Reference |
| BOC-Leu-Ser-Thr-Arg-pNA | 235 | 337 | [4] |
| This compound | Data not available | Data not available | |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Data not available | Data not available |
Table 2: Inhibitory Activity of Compounds against Plasma Kallikrein
| Inhibitor | IC50 (nM) | Inhibition Mechanism | Reference |
| DX-2930 | 0.120 ± 0.005 | Competitive | [5] |
| Test Compound A | [Insert Value] | [Determine Mechanism] | |
| Test Compound B | [Insert Value] | [Determine Mechanism] |
Experimental Protocols
Materials and Reagents
-
Purified human plasma kallikrein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Known plasma kallikrein inhibitor (e.g., DX-2930) for positive control
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm with temperature control
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 150 mM NaCl. Adjust the pH to 7.8 at 37°C. Filter sterilize and store at 4°C.
-
Plasma Kallikrein: Reconstitute purified human plasma kallikrein in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 10 nM).
-
This compound Substrate: Prepare a 10 mM stock solution in sterile, nuclease-free water. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 200 µM).
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test inhibitor and control inhibitor in DMSO. Store at -20°C.
Protocol 1: Determination of Plasma Kallikrein Kinetic Parameters
This protocol determines the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of plasma kallikrein with the this compound substrate.
Caption: Workflow for Determining Enzyme Kinetic Parameters.
Procedure:
-
Prepare a serial dilution of the this compound substrate in assay buffer, ranging from 0 to 1000 µM.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted plasma kallikrein working solution (e.g., 10 nM) to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of each substrate dilution to the respective wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Plot V0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Protocol 2: Screening for Plasma Kallikrein Inhibitors
This protocol is designed for high-throughput screening of potential plasma kallikrein inhibitors and the determination of their IC50 values.
Caption: Workflow for Plasma Kallikrein Inhibitor Screening.
Procedure:
-
Prepare a serial dilution of the test compounds and the control inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of each inhibitor dilution to the respective wells. Include wells with assay buffer and DMSO as a vehicle control (0% inhibition) and a known inhibitor as a positive control.
-
Add 50 µL of the diluted plasma kallikrein working solution (e.g., 10 nM) to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the this compound substrate working solution (e.g., 200 µM, approximately at the Km value if determined) to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
References
- 1. Contact activation system - Wikipedia [en.wikipedia.org]
- 2. The Factor XII-Driven Plasma Contact System | Oncohema Key [oncohemakey.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel chromogenic peptide for prekallikrein/kallikrein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Enzyme Activity with D-Lys(Z)-Pro-Arg-pNA diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lys(Z)-Pro-Arg-pNA diacetate, also known as Spectrozyme PCa, is a specific chromogenic substrate for Activated Protein C (APC). APC is a crucial serine protease in the anticoagulant and anti-inflammatory pathways. It plays a vital role in regulating blood coagulation by inactivating Factors Va and VIIIa.[1][2] The measurement of APC activity is essential for understanding its function in hemostasis and for the development of therapeutic agents targeting the coagulation cascade. This document provides detailed protocols for determining APC activity using this compound, methods for data analysis, and relevant pathway information.
Principle of the Assay
The assay is based on the hydrolysis of the peptide substrate this compound by Activated Protein C. APC cleaves the bond between arginine (Arg) and p-nitroaniline (pNA), releasing the yellow-colored chromophore, p-nitroaniline. The rate of pNA release is directly proportional to the APC activity and can be monitored by measuring the increase in absorbance at 405 nm.[3][4]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| This compound | MedChemExpress | HY-P0203A | -20°C |
| Activated Protein C (human) | - | - | -20°C or -80°C |
| Tris-HCl | - | - | Room Temperature |
| Sodium Chloride (NaCl) | - | - | Room Temperature |
| Calcium Chloride (CaCl₂) | - | - | Room Temperature |
| Bovine Serum Albumin (BSA) | - | - | 4°C |
| Polyethylene Glycol (PEG) 8000 | - | - | Room Temperature |
| 96-well clear, flat-bottom microplate | - | - | Room Temperature |
| Microplate reader | - | - | - |
| p-Nitroaniline (pNA) Standard | - | - | Room Temperature |
Table 2: Assay Conditions
| Parameter | Recommended Value |
| Wavelength | 405 nm |
| Temperature | Room Temperature or 37°C |
| pH | 7.5 |
| Final Assay Volume | 200 µL |
| Enzyme Concentration | 2 nM (final) |
| Substrate Concentration Range | 15-2000 µM (for kinetic studies) |
Table 3: Molar Extinction Coefficient of p-Nitroaniline
| Wavelength | Molar Extinction Coefficient (ε) | Reference |
| 405 nm | 9,960 M⁻¹cm⁻¹ | [5] |
Table 4: Kinetic Parameters of Activated Protein C
| Substrate | Kₘ | Vₘₐₓ or k꜀ₐₜ | Notes |
| This compound | Not readily available in cited literature. | Not readily available in cited literature. | A protocol to determine these parameters is provided below. |
| Factor Va (natural substrate) | 19.7 ± 0.6 nM | k꜀ₐₜ of 23.7 ± 10 mol Factor Va inactivated/mol APC/min | In the presence of optimal phospholipid vesicles and Ca²⁺.[6] |
Experimental Protocols
Protocol 1: Preparation of a p-Nitroaniline (pNA) Standard Curve
A standard curve is essential to convert the rate of change in absorbance to the molar amount of product formed.
-
Prepare a 10 mM pNA stock solution: Dissolve 13.8 mg of p-nitroaniline in 10 mL of DMSO.
-
Prepare a 1 mM pNA working solution: Dilute the 10 mM stock solution 1:10 in Assay Buffer (0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5).
-
Prepare pNA standards: Perform serial dilutions of the 1 mM pNA working solution in Assay Buffer to obtain concentrations ranging from 0 to 200 µM.
-
Measure Absorbance: Add 200 µL of each standard to a 96-well plate in triplicate and measure the absorbance at 405 nm.
-
Plot the standard curve: Plot absorbance at 405 nm versus the concentration of pNA (µM). The slope of this curve will be used in the enzyme activity calculation.
Protocol 2: Microplate Assay for Activated Protein C Activity
This protocol is designed for a 96-well plate format.
-
Prepare Assay Buffer: 0.02 M Tris-HCl, 0.1 M NaCl, 2.5 mM CaCl₂, 0.1 mg/mL BSA, 0.1% PEG 8000, pH 7.5.[3][4]
-
Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Enzyme Solution: Dilute the Activated Protein C stock to a working concentration in Assay Buffer. A final concentration of 2 nM is suggested as a starting point.[3][4]
-
Set up the assay plate:
-
Test Wells: Add 180 µL of Assay Buffer and 10 µL of the diluted APC solution.
-
Blank Wells (No Enzyme Control): Add 190 µL of Assay Buffer.
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add 10 µL of the 10 mM substrate stock solution to all wells to achieve a final substrate concentration of 500 µM. Mix gently.
-
Measure Absorbance: Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
Protocol 3: Determination of Kₘ and Vₘₐₓ
-
Follow the procedure in Protocol 2 , but vary the final substrate concentration over a wide range (e.g., 15 µM to 2000 µM).[3][4]
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of absorbance change (ΔA/min) to the rate of product formation (µM/min) using the molar extinction coefficient of pNA.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for this purpose.
Calculation of Enzyme Activity
-
Calculate the rate of absorbance change (ΔA/min): Determine the slope of the linear portion of the absorbance vs. time plot for each sample. Subtract the rate of the blank well from the rate of the sample wells.
-
Calculate the rate of reaction in M/min: Use the Beer-Lambert law:
-
Rate (M/min) = (ΔA/min) / (ε × l)
-
Where:
-
ε = Molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹)[5]
-
l = Path length of the light through the well (in cm). This is typically provided by the microplate reader manufacturer or can be determined by measuring the absorbance of a solution with a known concentration and extinction coefficient. For many 96-well plates, the path length for a 200 µL volume is approximately 0.5 cm.
-
-
-
Calculate Enzyme Activity in Units/mL: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
-
Activity (µmol/min/mL or U/mL) = [Rate (M/min) × Total Assay Volume (L) × 10⁶] / Volume of Enzyme Added (mL)
-
Mandatory Visualizations
Caption: Enzymatic cleavage of this compound by Activated Protein C.
Caption: Experimental workflow for the Activated Protein C chromogenic assay.
Caption: Simplified schematic of the Protein C anticoagulant pathway.
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. Activated protein C assays: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 6. Kinetics of inactivation of membrane-bound factor Va by activated protein C. Protein S modulates factor Xa protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromogenic Activated Protein C (APC) Resistance Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) resistance is the most prevalent hereditary risk factor for venous thromboembolism.[1][2] It is characterized by a reduced anticoagulant response to APC, a key enzyme in the downregulation of blood coagulation.[3][4] In over 90% of cases, APC resistance is caused by a single point mutation in the Factor V gene, known as Factor V Leiden (FVL).[5][6] This mutation, a substitution of arginine with glutamine at position 506 (R506Q), makes activated Factor V (FVa) partially resistant to inactivation by APC.[1][5] Consequently, there is prolonged thrombin generation, leading to a hypercoagulable state.[2][5]
The chromogenic APC resistance assay is a functional test designed to identify this condition. Unlike traditional clot-based assays, the chromogenic method offers enhanced specificity and is less susceptible to interference from anticoagulants like heparin and the presence of lupus anticoagulants.[4][6] These application notes provide a detailed overview of the assay's principles, a comprehensive experimental protocol, and guidance on data interpretation.
Principle of the Assay
The chromogenic APC resistance assay quantitatively measures the anticoagulant response of a plasma sample to the addition of exogenous APC. The assay is typically based on a two-stage principle.
In the first stage, coagulation is initiated in the plasma sample in the presence and absence of a fixed amount of APC. Many modern assays utilize a snake venom enzyme that specifically activates Factor V and/or Factor X, bypassing earlier steps in the coagulation cascade and minimizing interference.[7][8]
In the second stage, the amount of generated Factor Xa is determined by its ability to cleave a chromogenic substrate. The release of the chromophore, typically p-nitroaniline (pNA), results in a color change that is measured spectrophotometrically. The rate of color development is directly proportional to the amount of Factor Xa generated.
By comparing the amount of Factor Xa generated in the presence and absence of APC, an APC resistance ratio is calculated. In a normal plasma sample, the addition of APC significantly inhibits the generation of Factor Xa. However, in a plasma sample with APC resistance (e.g., due to Factor V Leiden), the inhibitory effect of APC is diminished, resulting in a lower APC ratio.[9]
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Activated Protein C, along with its cofactor Protein S, acts as a natural anticoagulant by specifically inactivating Factors Va and VIIIa, thereby downregulating thrombin generation.[2][10] The Factor V Leiden mutation impairs the cleavage of FVa by APC at the Arg506 site, leading to a persistent procoagulant state.[11]
Caption: The coagulation cascade and the role of Activated Protein C (APC).
Experimental Protocols
The following protocol is a generalized procedure for a chromogenic APC resistance assay. Specific details regarding reagent volumes, incubation times, and temperatures may vary depending on the commercial kit and instrumentation used. Always refer to the manufacturer's instructions for the specific assay kit.
Materials and Reagents
-
Patient platelet-poor plasma (prepared by double centrifugation of citrated whole blood)
-
Normal and abnormal control plasmas
-
Reagent 1 (R1): Contains a Factor V activator (e.g., from snake venom) and, in some kits, APC.
-
Reagent 2 (R2): Contains a Factor V activator without APC.
-
Reagent 3 (R3): Chromogenic substrate for Factor Xa.
-
Stop solution (e.g., citric acid)
-
Microplate reader or automated coagulation analyzer with a 405 nm filter.
-
Incubator or heating block at 37°C.
-
Precision pipettes and tips.
Assay Procedure
-
Sample and Reagent Preparation:
-
Bring all reagents and plasma samples to room temperature (18-25°C) before use.
-
Reconstitute lyophilized reagents and controls as per the manufacturer's instructions.
-
Pre-warm the microplate or cuvettes to 37°C.
-
-
Assay Performance (Manual Method Example):
-
The assay is performed in two parallel sets of reactions for each sample: one with APC (using R1) and one without APC (using R2).
-
Reaction with APC:
-
Pipette 50 µL of patient plasma into a pre-warmed microplate well.
-
Add 50 µL of R1 (containing the FV activator and APC).
-
Incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Add 50 µL of R3 (chromogenic substrate).
-
Immediately start kinetic reading of absorbance at 405 nm for a defined period (e.g., 5 minutes).
-
-
Reaction without APC:
-
Pipette 50 µL of patient plasma into a separate pre-warmed microplate well.
-
Add 50 µL of R2 (containing the FV activator without APC).
-
Incubate for the same specified time (e.g., 3 minutes) at 37°C.
-
Add 50 µL of R3 (chromogenic substrate).
-
Immediately start kinetic reading of absorbance at 405 nm for the same defined period.
-
-
-
Calculation of Results:
-
Determine the rate of change in absorbance (ΔOD/min) for both reactions (with and without APC).
-
Calculate the APC ratio using the following formula: APC Ratio = (ΔOD/min with APC) / (ΔOD/min without APC)
-
Experimental Workflow
References
- 1. Mechanism and pathophysiology of activated protein C-related factor V leiden in venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated protein C resistance - Wikipedia [en.wikipedia.org]
- 3. diapharma.com [diapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. diapharma.com [diapharma.com]
- 6. APCr Assays [practical-haemostasis.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. diapharma.com [diapharma.com]
- 9. A chromogenic assay for activated protein C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factor V Resistance to Activated Protein C (APC) - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 11. Factor V Leiden [practical-haemostasis.com]
Application of D-Lys(Z)-Pro-Arg-pNA in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA serves as a valuable tool in the discovery and development of modulators targeting Activated Protein C (APC). APC is a serine protease with a pivotal dual role in the regulation of coagulation and inflammation, making it a significant target for therapeutic intervention in a range of diseases, including thrombosis, sepsis, and inflammatory disorders.
This document provides detailed application notes and protocols for the use of D-Lys(Z)-Pro-Arg-pNA in drug discovery, with a focus on inhibitor screening and characterization.
Introduction to Activated Protein C (APC) and Its Therapeutic Relevance
Activated Protein C is a key enzyme in the protein C anticoagulant pathway. It exerts its anticoagulant effects primarily by inactivating coagulation cofactors Va and VIIIa.[1] Beyond its role in hemostasis, APC exhibits potent cytoprotective and anti-inflammatory activities.[2] These beneficial effects are mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR-1), influencing signaling pathways that reduce inflammation and apoptosis.[1][2]
The dual functionality of APC presents a nuanced objective for drug discovery. While inhibiting its anticoagulant activity can be a therapeutic strategy for bleeding disorders, enhancing its cytoprotective and anti-inflammatory signaling pathways is a desirable outcome for conditions like sepsis and ischemic stroke. D-Lys(Z)-Pro-Arg-pNA, a sensitive and specific chromogenic substrate for APC, facilitates the identification and characterization of molecules that modulate its enzymatic activity.
Principle of the Assay
D-Lys(Z)-Pro-Arg-pNA is a synthetic peptide that mimics the natural substrate of APC. In the presence of APC, the enzyme cleaves the bond between arginine (Arg) and p-nitroaniline (pNA). This cleavage releases the chromophore pNA, which results in a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of APC.
Data Presentation
While specific kinetic constants for D-Lys(Z)-Pro-Arg-pNA (also known as Spectrozyme PCa or Chromozym Pca) can vary slightly depending on the experimental conditions, the following table summarizes typical properties and assay conditions for this substrate with Activated Protein C.
| Parameter | Value | Notes |
| Synonyms | Spectrozyme PCa, Chromozym Pca | |
| Molecular Formula | C₃₁H₄₃N₉O₇ | For the free peptide |
| Molecular Weight | 653.74 g/mol | For the free peptide |
| Enzyme | Activated Protein C (APC) | |
| Wavelength of Detection | 405 nm | For p-nitroaniline (pNA) |
| Typical Substrate Concentration Range | 15 µM - 2000 µM | For kinetic analysis[3] |
| Typical APC Concentration | 2 nM | In enzymatic assays[3] |
| Solubility | Soluble in water (up to 2 mg/mL with sonication) and DMSO (up to 25 mg/mL) | [3] |
Experimental Protocols
Preparation of Reagents
a. D-Lys(Z)-Pro-Arg-pNA Stock Solution (e.g., 10 mM):
-
Based on the molecular weight of the diacetate salt (773.83 g/mol ), weigh out the appropriate amount of the substrate.
-
Dissolve in high-purity dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot and store at -20°C or -80°C, protected from light and moisture.[3]
b. Assay Buffer (e.g., Tris-Buffered Saline with Calcium):
-
20 mM Tris-HCl, pH 7.5
-
100 mM NaCl
-
2.5 mM CaCl₂
-
0.1% Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG) 8000 (to prevent non-specific binding)[3]
c. Activated Protein C (APC) Working Solution:
-
Reconstitute lyophilized human APC in the assay buffer to a stock concentration (e.g., 1 µM).
-
Further dilute the stock solution in assay buffer to the desired final concentration (e.g., 4 nM for a 2X working solution) just before use. Keep on ice.
Protocol for APC Enzymatic Activity Assay
This protocol is suitable for determining the baseline activity of APC and can be adapted for inhibitor screening.
-
Prepare the substrate working solution: Dilute the D-Lys(Z)-Pro-Arg-pNA stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically around the Km value if known, or at a concentration that gives a robust signal).
-
Assay Plate Preparation: Add 50 µL of the substrate working solution to the wells of a clear, flat-bottom 96-well microplate.
-
Initiate the reaction: Add 50 µL of the APC working solution to each well to start the enzymatic reaction. The final volume in each well is 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time curve (ΔA/min).
Protocol for High-Throughput Screening (HTS) of APC Inhibitors
This protocol is designed for screening a compound library to identify potential inhibitors of APC.
-
Compound Plating: Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the library (typically in DMSO) into the wells of a 384-well assay plate. Also, include wells for positive control (APC without inhibitor) and negative control (no APC).
-
Enzyme Addition: Add 10 µL of the APC working solution (at 2X the final concentration) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition and Reaction Initiation: Add 10 µL of the D-Lys(Z)-Pro-Arg-pNA working solution (at 2X the final concentration) to each well to start the reaction.
-
Signal Detection: Incubate the plate at 37°C for a fixed period (e.g., 15 minutes). The endpoint absorbance at 405 nm is then measured using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = [1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for the identified hits to determine their IC₅₀ values.
-
Mandatory Visualizations
APC Signaling Pathways
The following diagram illustrates the dual role of Activated Protein C in anticoagulation and cytoprotective signaling.
Caption: Dual role of Activated Protein C (APC) in anticoagulation and cytoprotective signaling.
Experimental Workflow for HTS of APC Inhibitors
The following diagram outlines the high-throughput screening workflow for identifying inhibitors of Activated Protein C.
Caption: High-throughput screening workflow for the identification of APC inhibitors.
References
Application Notes and Protocols for Measuring Activated Protein C (APC) Levels in Plasma Samples using Spectrozyme® PCa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a crucial serine protease in the regulation of coagulation and inflammation. It is the active form of Protein C, a vitamin K-dependent zymogen. The protein C pathway is a key anticoagulant mechanism that controls thrombosis and limits inflammatory responses. APC exerts its effects primarily by inactivating coagulation cofactors Va and VIIIa, thereby downregulating thrombin generation. Due to its central role in hemostasis and its anti-inflammatory and cytoprotective properties, the accurate measurement of APC levels in plasma is of significant interest in various research and clinical settings, including the study of thrombotic disorders, sepsis, and the development of novel anticoagulant and anti-inflammatory therapies.
Spectrozyme® PCa is a specific chromogenic substrate designed for the amidolytic assay of Activated Protein C. This application note provides a detailed protocol for the measurement of APC activity in human plasma samples using Spectrozyme® PCa, along with representative data and an overview of the underlying biochemical pathway.
Principle of the Assay
The Spectrozyme® PCa assay is a chromogenic method for determining the activity of Activated Protein C. The assay is based on the ability of APC to cleave a colorless synthetic substrate, Spectrozyme® PCa, releasing a yellow-colored product, p-nitroaniline (pNA). The rate of pNA release is directly proportional to the APC activity in the sample and can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.
Data Presentation
The following tables summarize typical APC levels in plasma from various studies. These values can serve as a reference for researchers, although it is important to establish in-house reference ranges.
Table 1: APC Levels in Healthy Individuals
| Parameter | Mean Value | Standard Deviation | Unit |
| APC Level | 116 | 20 | % of normal |
| APC/Protein C Ratio | 1.01 | 0.2 | Ratio |
| Fasting APC Level | 2.99 | 0.60 | ng/mL |
Table 2: APC Levels in Various Clinical Conditions
| Condition | Patient Group | Mean APC Value | Comparison to Control | Unit |
| Venous Thromboembolism (VTE) | VTE Patients | 124 | Higher than healthy controls | % of normal |
| Severe Sepsis | Survivors | 5.3 ± 2.2 | Higher than non-survivors | ng/mL |
| Severe Sepsis | Non-survivors | 3.7 ± 1.6 | Lower than survivors | ng/mL |
| Acute Myocardial Infarction (AMI) | On Admission | 2.5 ± 0.4 | Significantly elevated vs. controls | ng/mL |
| AMI | At Discharge | 1.2 ± 0.2 | Not significantly different from controls | ng/mL |
Signaling and Experimental Workflow Diagrams
Protein C Activation Pathway
The diagram below illustrates the key components and interactions of the protein C anticoagulant pathway.
Experimental Workflow for APC Measurement
The following diagram outlines the major steps for the determination of APC levels in plasma samples using the Spectrozyme® PCa chromogenic assay.
Experimental Protocols
Materials and Reagents
-
Spectrozyme® PCa (lyophilized)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 100 mM NaCl and 0.1% BSA)
-
Purified human Activated Protein C (for standard curve)
-
96-well microplate
-
Microplate reader with a 405 nm filter
-
Incubator set to 37°C
-
Calibrated pipettes and sterile tips
-
Citrated human plasma samples
Plasma Sample Preparation
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant.
-
Within one hour of collection, centrifuge the blood at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
If not used immediately, aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Spectrozyme® PCa Solution: Reconstitute the lyophilized Spectrozyme® PCa with sterile, deionized water to a stock concentration of 10 mM. Further dilute the stock solution with the assay buffer to the desired working concentration (e.g., 1-2 mM). Note: Optimal working concentration should be determined empirically.
-
APC Standard Curve: Prepare a series of dilutions of the purified human APC standard in the assay buffer. A typical concentration range for the standard curve is 0-100 ng/mL.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4, containing 100 mM NaCl and 0.1% Bovine Serum Albumin (BSA).
Assay Procedure (Representative Protocol)
This is a representative protocol and may require optimization for specific experimental conditions.
-
Bring all reagents and plasma samples to room temperature before use.
-
Add 50 µL of each APC standard, plasma sample, and control into duplicate wells of a 96-well microplate.
-
Add 100 µL of assay buffer to each well.
-
Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Spectrozyme® PCa working solution to each well.
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm every minute for 10-15 minutes (kinetic method). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then stop the reaction with an appropriate stop solution (e.g., 50 µL of 50% acetic acid) before reading the absorbance at 405 nm.
Data Analysis
-
For the kinetic assay, determine the rate of change in absorbance (ΔOD/min) for each well.
-
Subtract the rate of the blank (buffer only) from the rates of the standards and samples.
-
Plot the ΔOD/min for the APC standards against their corresponding concentrations to generate a standard curve.
-
Determine the APC concentration in the plasma samples by interpolating their ΔOD/min values from the standard curve.
-
For the endpoint assay, subtract the absorbance of the blank from the absorbance of the standards and samples. Create a standard curve by plotting the background-subtracted absorbance of the standards against their concentrations. Determine the APC concentration in the samples from this curve.
Conclusion
The use of Spectrozyme® PCa provides a specific and sensitive method for the quantification of Activated Protein C activity in plasma samples. This application note offers a comprehensive guide, including a detailed, albeit representative, experimental protocol, data presentation, and visual workflows to aid researchers in accurately measuring APC levels. The ability to reliably measure APC is essential for advancing our understanding of its role in health and disease and for the development of targeted therapeutics.
Application Note: Spectrophotometric Measurement of p-Nitroaniline at 405 nm
Introduction
p-Nitroaniline (pNA) is a chromogenic compound widely utilized in biochemical and enzymatic assays.[1] When released from a colorless substrate, it produces a distinct yellow color that can be quantified by measuring its absorbance at or near 405 nm.[2] This property makes it an invaluable tool for researchers, scientists, and drug development professionals in studying enzyme kinetics, screening for enzyme inhibitors, and characterizing protease activity.[1][2] This application note provides a detailed protocol for the accurate and reproducible spectrophotometric measurement of p-nitroaniline.
The fundamental principle of assays employing pNA lies in the enzymatic hydrolysis of a synthetic substrate, where p-nitroaniline is linked to a peptide or another molecule via an amide bond.[2] Enzymatic cleavage releases free pNA, leading to an increase in absorbance at 405 nm.[2] The rate of this increase is directly proportional to the enzyme's activity and can be used to determine key kinetic parameters.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the spectrophotometric measurement of p-nitroaniline.
Table 1: Molar Extinction Coefficient of p-Nitroaniline
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 405 | ~9,960 | [2][3] |
| 410 | 8,800 | [1] |
Note: The molar extinction coefficient can be influenced by solution composition, such as ionic strength.[4] It is recommended to determine the extinction coefficient experimentally under specific assay conditions by generating a standard curve.
Table 2: Linearity Range for p-Nitroaniline Detection
| Analyte | Method | Linearity Range (µg/mL) | Detection Limit (µg/mL) |
| p-Nitroaniline | Cloud point extraction followed by spectrophotometry | 0.1 - 17.0 | 0.06 |
Note: The linearity range and detection limit can vary depending on the specific instrumentation and experimental conditions.[5]
Experimental Protocols
Preparation of p-Nitroaniline Standard Solutions
A standard curve is essential for accurately determining the concentration of pNA in experimental samples.
Materials:
-
p-Nitroaniline (analytical grade)
-
Assay Buffer (specific to the enzyme being studied)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or quartz cuvettes
Protocol:
-
Prepare a 1 mM Stock Solution: Accurately weigh a sufficient amount of p-nitroaniline and dissolve it in the assay buffer to create a 1 mM stock solution.[2]
-
Perform Serial Dilutions: Prepare a series of dilutions from the stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[2]
-
Measure Absorbance: Transfer a fixed volume (e.g., 200 µL) of each standard dilution into the wells of a 96-well microplate or into a cuvette.[2]
-
Read Absorbance: Measure the absorbance of each standard at 405 nm using the spectrophotometer.
-
Generate Standard Curve: Plot the absorbance values against the corresponding pNA concentrations. The resulting graph should be linear, and the slope of the line can be used to calculate the molar extinction coefficient under the specific assay conditions.[2]
General Protocol for Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity using a pNA-based substrate. This can be adapted for various proteases and other enzymes.
Materials:
-
Enzyme solution of unknown activity
-
Chromogenic substrate (e.g., Ac-DEVD-pNA for caspase-3)[6]
-
Assay Buffer
-
p-Nitroaniline (for standard curve)
-
Microplate spectrophotometer pre-warmed to the desired reaction temperature (e.g., 37°C)[2]
Protocol:
-
Prepare Reagents: Prepare the assay buffer, substrate solution, and dilute the enzyme to the desired working concentration in cold assay buffer.[2]
-
Set up the Reaction Plate: In a 96-well plate, add the assay buffer and substrate solution to each well.
-
Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[2]
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 15-30 minutes).[2] Ensure measurements are taken during the initial linear phase of the reaction.[2]
-
Data Analysis:
-
For each sample, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the curve (ΔA/minute).[2]
-
Convert the rate of change in absorbance to the rate of pNA formation using the Beer-Lambert law: v₀ (M/min) = (ΔA / min) / (ε × l) [2] Where:
-
Diagrams
Caption: Experimental workflow for a typical enzyme assay using a p-nitroaniline-based substrate.
Caption: Workflow for generating a p-nitroaniline standard curve.
Potential Interferences and Considerations
-
Spectral Overlap: The substrate itself may have some absorbance at 405 nm. It is important to measure and subtract the background absorbance of a blank reaction containing no enzyme.[1]
-
Ionic Strength: The absorption spectrum of p-nitroaniline can be red-shifted with increasing ionic strength, which can affect the extinction coefficient at a fixed wavelength.[4] Therefore, it is crucial to maintain consistent buffer conditions throughout the experiment.
-
Other Chromophores: The presence of other compounds in the sample that absorb at 405 nm can interfere with the measurement.
-
Light Sensitivity: p-Nitroaniline solutions may be sensitive to light, so it is advisable to protect them from direct light exposure for extended periods.
-
pH Dependence: The absorbance of some chromogenic substrates can be pH-dependent. Ensure the assay buffer maintains a stable pH throughout the experiment.[7]
Conclusion
The spectrophotometric measurement of p-nitroaniline at 405 nm is a robust and widely applicable method for determining enzyme activity. By following the detailed protocols and considering the potential interferences outlined in this application note, researchers can obtain accurate and reproducible results for a variety of applications in drug discovery and biochemical research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 4. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. scielo.sa.cr [scielo.sa.cr]
Troubleshooting & Optimization
D-Lys(Z)-Pro-Arg-pNA diacetate solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic chromogenic substrate. It is specifically designed for the enzymatic detection of activated protein C (APC).[1][2][3] Upon cleavage by APC, the p-nitroaniline (pNA) group is released, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm.[1]
Q2: What are the primary solvents for dissolving this compound?
A2: The primary recommended solvents are water and dimethyl sulfoxide (DMSO).[2] For aqueous solutions, sterile, deionized water is recommended.
Q3: What is the recommended storage condition for this substrate?
A3: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guide: Solubility Issues
Issue 1: The this compound powder is not dissolving in water.
This is a common issue that can often be resolved with proper technique.
Initial Steps Workflow
Caption: Workflow for troubleshooting initial solubility issues in water.
Possible Causes & Solutions:
-
Insufficient Agitation: The peptide may require more energy to dissolve.
-
Solution: Use sonication. An ultrasonic water bath can significantly aid in the dissolution process.[2] It is recommended to sonicate in short bursts to avoid heating the sample.
-
-
Low Temperature: The solubility of many peptides increases with temperature.
-
Solution: Gently warm the solution to 37°C. Be cautious not to overheat, as this could degrade the peptide.
-
-
Concentration Too High: You may be exceeding the solubility limit in water.
-
Solution: Refer to the solubility data below. If a higher concentration is required, consider using DMSO.
-
Issue 2: The substrate is difficult to dissolve even with sonication and warming, or a higher concentration is needed.
For concentrations above the aqueous solubility limit, or for persistently difficult-to-dissolve batches, using an organic co-solvent is recommended.
Alternative Solvent Workflow
Caption: Workflow for using DMSO as a co-solvent.
Possible Causes & Solutions:
-
Hydrophobicity: The peptide has hydrophobic regions that limit its solubility in aqueous solutions.
-
Solution: Prepare a concentrated stock solution in DMSO. This compound is significantly more soluble in DMSO. Subsequently, this stock solution can be diluted into the aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low enough not to affect enzyme activity.
-
-
pH of the Solution: The net charge of a peptide, which is influenced by pH, can affect its solubility.
-
Solution: While the diacetate salt form improves water solubility, adjusting the pH of the aqueous buffer may help. The solubility of peptides is often lowest at their isoelectric point (pI). Moving the pH away from the pI by using a slightly acidic or basic buffer can improve solubility. However, ensure the buffer pH is compatible with the enzyme's optimal activity range.
-
Quantitative Data Summary
| Property | Value | Solvent | Notes |
| Molecular Weight | 773.83 g/mol | - | |
| Solubility | ≥ 8.88 mg/mL (≥ 11.48 mM) | Water | Sonication is recommended to aid dissolution.[2] |
| 25 mg/mL (32.31 mM) | DMSO | Ultrasonic treatment may be required. |
Experimental Protocols
Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh out 7.74 mg of the substrate.
-
Dissolution: Add 1 mL of sterile, deionized water.
-
Mixing: Vortex the solution for 30 seconds.
-
Sonication: If particles are still visible, place the vial in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol: Activated Protein C (APC) Activity Assay
This protocol is adapted from a general method for measuring APC activity using a chromogenic substrate.
Signaling Pathway
Caption: Enzymatic cleavage of the chromogenic substrate by APC.
Materials:
-
This compound stock solution (e.g., 10 mM in water)
-
Activated Protein C (APC)
-
Assay Buffer: 0.1 M NaCl, 0.02 M Tris-HCl, pH 7.5, containing 2.5 mM CaCl₂, 0.1 mg/mL BSA, and 0.1% PEG 8000.[1]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution in the assay buffer to the desired final concentrations (e.g., a range from 15 µM to 2000 µM for kinetic studies).[1]
-
Enzyme Preparation: Prepare a solution of APC in the assay buffer to a final concentration of 2 nM.[1]
-
Assay Setup: In a 96-well plate, add the substrate solution and the APC solution. The final volume in each well should be consistent (e.g., 200 µL). Include appropriate controls (e.g., substrate without enzyme, buffer only).
-
Measurement: Immediately place the microplate in a reader pre-set to 37°C. Measure the rate of hydrolysis by monitoring the increase in absorbance at 405 nm over time.[1]
-
Data Analysis: The rate of the reaction is proportional to the change in absorbance per unit of time. This can be used to calculate enzyme kinetics (Km and Vmax).
References
How to prevent Spectrozyme PCa degradation in solution
Welcome to the Technical Support Center for Spectrozyme® PCa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Spectrozyme® PCa to prevent its degradation and ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Spectrozyme® PCa and what is it used for?
Spectrozyme® PCa is a synthetic chromogenic substrate for Activated Protein C (APC).[1] Its chemical name is H-D-Lys(γ-Cbo)-Pro-Arg-pNA · 2AcOH. It is used in amidolytic assays to measure the activity of APC.[1] The enzyme cleaves the bond between Arginine (Arg) and p-nitroaniline (pNA), releasing the yellow chromophore pNA. The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the APC activity in the sample.[2]
Q2: How should I reconstitute and store lyophilized Spectrozyme® PCa?
For optimal stability, lyophilized Spectrozyme® PCa should be stored at or below -20°C and protected from light.[3] To reconstitute, you can dissolve the powder in sterile, purified water.[3] If solubility is an issue, dimethyl sulfoxide (DMSO) can be used as a solvent, but ensure the final concentration of DMSO in your assay does not interfere with the enzyme's activity.
Q3: What are the recommended storage conditions for reconstituted Spectrozyme® PCa solution?
Reconstituted Spectrozyme® PCa in sterile water is generally stable for several months when stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles. Always protect the solution from light.
Q4: What factors can lead to the degradation of Spectrozyme® PCa in solution?
Several factors can contribute to the degradation of Spectrozyme® PCa:
-
pH: The substrate's stability is significantly reduced in alkaline conditions (high pH). Spontaneous, non-enzymatic hydrolysis can occur at a higher rate in alkaline buffers, leading to an increased background signal.
-
Temperature: Elevated temperatures can accelerate the rate of both enzymatic and non-enzymatic hydrolysis. It is crucial to maintain a consistent and controlled temperature during your experiments.
-
Light Exposure: Prolonged exposure to light can lead to the degradation of the p-nitroanilide moiety.
-
Contamination: Microbial contamination can introduce proteases that may cleave the substrate, resulting in false-positive results. Contamination with strong oxidizing agents can also degrade the substrate.
Q5: What is the optimal pH for an assay using Spectrozyme® PCa?
The optimal pH for an assay using Spectrozyme® PCa is a balance between the optimal pH for Activated Protein C activity and the stability of the substrate. Most serine proteases, including APC, are active in the slightly alkaline range. However, to minimize substrate auto-hydrolysis, it is advisable to perform the assay at a pH that is as low as possible while still maintaining adequate enzyme activity. A common buffer system for such assays is Tris-HCl, which is effective in the pH range of 7.3-9.3. It is recommended to empirically determine the optimal pH for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Background Signal | Substrate Auto-hydrolysis: The solution is turning yellow without the addition of the enzyme. | 1. Check Buffer pH: Ensure the pH of your assay buffer is not too alkaline. Consider preparing a fresh buffer with a slightly lower pH. 2. Incubation Temperature: Avoid excessively high incubation temperatures. 3. Substrate Age: The reconstituted substrate may have degraded over time. Prepare a fresh solution from lyophilized powder. |
| Contamination: The buffer or substrate solution may be contaminated with other proteases. | 1. Use Sterile Technique: Prepare all solutions using sterile water and reagents. 2. Filter Sterilize: Filter your buffer and substrate solutions through a 0.22 µm filter. | |
| Low or No Signal | Inactive Enzyme: The Activated Protein C may have lost its activity. | 1. Check Enzyme Storage: Ensure the enzyme has been stored correctly. 2. Use a Positive Control: Test the enzyme's activity with a known active batch. |
| Incorrect Assay Conditions: The pH, temperature, or ionic strength of the buffer may not be optimal for the enzyme. | 1. Optimize Assay Conditions: Review the literature for the optimal conditions for APC activity. 2. Check Reagent Concentrations: Verify the concentrations of all assay components. | |
| Degraded Substrate: The Spectrozyme® PCa may have degraded. | 1. Prepare Fresh Substrate: Reconstitute a new vial of lyophilized substrate. 2. Proper Storage: Ensure the substrate is stored protected from light and at the correct temperature. | |
| Inconsistent Results (Poor Reproducibility) | Temperature Fluctuations: Variations in temperature between wells or experiments. | 1. Pre-warm Reagents: Ensure all reagents and the plate are at the assay temperature before starting the reaction. 2. Use a Temperature-Controlled Plate Reader: Maintain a constant temperature throughout the measurement. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | 1. Calibrate Pipettes: Regularly check the calibration of your pipettes. 2. Careful Pipetting Technique: Use proper pipetting techniques to ensure accuracy and consistency. | |
| Timing Variations: Inconsistent incubation times. | 1. Use a Multichannel Pipette: For plate-based assays, use a multichannel pipette to start the reactions simultaneously. 2. Automated Dispenser: If available, use an automated dispenser for adding the start reagent. |
Data Presentation
Table 1: General Stability Guidelines for Chromogenic p-Nitroanilide Substrates in Solution
Disclaimer: The following data is based on general knowledge of chromogenic p-nitroanilide peptide substrates and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions.
| Condition | Parameter | Recommendation | Potential Impact of Deviation |
| pH | Assay Buffer | 7.0 - 8.5 | Higher pH increases auto-hydrolysis (high background). Lower pH may reduce enzyme activity. |
| Storage Buffer (Aqueous) | 6.0 - 7.5 | Storage at alkaline pH will lead to significant degradation over time. | |
| Temperature | Assay | 25°C - 37°C | Higher temperatures increase reaction rates but also auto-hydrolysis. Must be kept constant. |
| Short-term Storage (days) | 2 - 8°C | Reduces the rate of degradation compared to room temperature. | |
| Long-term Storage (weeks/months) | -20°C or -80°C | Essential for preserving the integrity of the substrate over extended periods. | |
| Solvent | Reconstitution | Sterile H₂O or DMSO | Ensure the chosen solvent is compatible with the assay and does not inhibit the enzyme. |
| Light | All conditions | Protect from light | Exposure to UV light can cause photodegradation of the pNA group. |
Experimental Protocols
Key Experiment: Chromogenic Activated Protein C (APC) Activity Assay
This protocol provides a general method for determining the activity of APC in a purified system or in plasma using Spectrozyme® PCa.
Materials:
-
Spectrozyme® PCa
-
Purified Activated Protein C (APC) or plasma sample
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Sterile, purified water or DMSO for reconstitution
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and allow it to equilibrate to the desired assay temperature (e.g., 37°C).
-
Reconstitute the lyophilized Spectrozyme® PCa in sterile water to a stock concentration (e.g., 10 mM). Store on ice and protect from light.
-
Dilute the Spectrozyme® PCa stock solution in Assay Buffer to the desired final working concentration (e.g., 1 mM).
-
Prepare a series of dilutions of your APC sample in Assay Buffer.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into the wells of a 96-well microplate.
-
Add 25 µL of the different APC dilutions to their respective wells.
-
Include a negative control well containing 25 µL of Assay Buffer instead of the APC sample.
-
Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
To start the reaction, add 25 µL of the Spectrozyme® PCa working solution to each well.
-
Mix the contents of the wells gently, avoiding the introduction of bubbles.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each sample, determine the rate of change in absorbance over time (ΔA/min) from the linear portion of the curve.
-
Subtract the rate of the negative control (auto-hydrolysis) from the rates of the samples.
-
The net ΔA/min is proportional to the APC activity in the sample.
-
Visualizations
Caption: Experimental workflow for an Activated Protein C assay.
Caption: Troubleshooting logic for Spectrozyme PCa assays.
References
Technical Support Center: Troubleshooting High Background in Chromogenic APC Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in chromogenic Antigen-Presenting Cell (APC) assays.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common causes of high background in a chromogenic APC assay?
High background in chromogenic APC assays can obscure results and reduce assay sensitivity.[1] The most common causes generally fall into two categories: non-specific binding and endogenous enzyme activity.[2] Non-specific binding can be due to excessive antibody concentrations, inadequate blocking, or insufficient washing.[2][3] Endogenous enzymes, such as peroxidases or phosphatases within your cells, can react with the chromogenic substrate, leading to a false positive signal.[4][5] Other contributing factors can include contaminated reagents, poor water quality, and suboptimal incubation times or temperatures.[6][7][8]
Reagents and Buffers
Q2: My blank wells (no cells/no primary antibody) show high background. What could be the cause?
High background in blank wells often points to issues with the reagents or the plate itself, rather than the cell sample. Potential causes include:
-
Contaminated Buffers or Water: Reagents prepared with contaminated water or buffers can introduce particles or substances that lead to non-specific binding.[6][7] Always use high-purity, deionized water for preparing all buffers and reagents.[9]
-
Substrate Auto-oxidation: The chromogenic substrate may be degrading or auto-oxidizing. This can happen if the substrate is old, has been exposed to light, or was not prepared correctly.
-
Secondary Antibody Non-specific Binding: The enzyme-conjugated secondary antibody may be binding non-specifically to the plate. Ensure your blocking step is effective and that the secondary antibody is used at the optimal dilution.[10]
Q3: How do I choose the right blocking buffer?
The choice of blocking buffer is critical for minimizing non-specific binding.[1] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum.[1][10] The ideal blocking agent does not cross-react with your assay reagents.[1] For instance, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.[10] It is crucial to avoid using a blocking serum from the same species as your primary antibody.[10] Commercial, protein-free blocking buffers are also an option and can be effective in reducing background.[11]
Q4: Can the wash buffer composition affect my background?
Yes, the composition and use of the wash buffer are critical for reducing background.[9] Insufficient washing will fail to remove unbound antibodies and other reagents, leading to high background.[1][8] Most wash buffers are either PBS or TBS-based with the addition of a non-ionic detergent like Tween-20 (typically at 0.05% to 0.1%).[9] This detergent helps to disrupt weak, non-specific interactions.[1] Optimizing the number of washes and the wash duration is also important.[1]
Antibodies
Q5: How do I determine the optimal concentration for my primary and secondary antibodies?
Using too high a concentration of either the primary or secondary antibody is a common cause of high background.[3][4] The optimal concentration for each antibody should be determined empirically through titration. This involves testing a range of antibody dilutions while keeping the antigen concentration constant to find the dilution that provides the best signal-to-noise ratio.[12][13]
Q6: I see high background even after optimizing my antibody concentrations. What else could be causing non-specific antibody binding?
If background remains high after antibody titration, consider the following:
-
Cross-reactivity of the Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in your APCs.[10] Using a pre-adsorbed secondary antibody that has been tested against the species of your cell sample can minimize this.[10]
-
Fc Receptor Binding: APCs, such as macrophages and dendritic cells, express Fc receptors which can non-specifically bind the Fc portion of your primary and secondary antibodies.[14] This can be minimized by using an Fc receptor blocking reagent before adding your primary antibody or by using F(ab) fragments of the antibody.[14][15]
-
Antibody Aggregates: Antibodies can form aggregates, especially after freeze-thaw cycles. These aggregates can bind non-specifically and cause a speckled background. Centrifuging the antibody solution before use can help to remove these aggregates.[16]
Experimental Procedure
Q7: How can I prevent high background caused by endogenous enzymes in my APCs?
APCs can have high levels of endogenous enzymes like peroxidases and alkaline phosphatases (AP), which can react with HRP and AP substrates, respectively.[5][17]
-
For HRP-based detection: To block endogenous peroxidase activity, you can incubate your cells with a solution of 3% hydrogen peroxide (H₂O₂) in methanol or water for 10-15 minutes.[4][5][18]
-
For AP-based detection: To block endogenous alkaline phosphatase, an inhibitor like levamisole can be added to the substrate buffer.[15][17]
Q8: Can incubation times and temperatures contribute to high background?
Yes, both incubation time and temperature can significantly impact the signal-to-noise ratio.[1][8]
-
Longer Incubation Times: While longer incubations can sometimes increase the specific signal, they can also lead to higher background.[1] It is important to optimize the incubation time for each step (blocking, antibody incubation, substrate development).[3]
-
Higher Temperatures: Incubating at higher temperatures (e.g., 37°C) can sometimes increase non-specific binding. Performing incubations at room temperature or 4°C may help reduce background.[4]
Q9: My color development happens too fast and the background is very high. What should I do?
Rapid color development with high background suggests that the reaction is proceeding too quickly. To address this, you can:
-
Reduce Substrate Incubation Time: Stop the reaction as soon as you see a clear difference between your positive control and background.[3]
-
Dilute the Substrate: The concentration of the chromogenic substrate might be too high.[3]
-
Check Antibody Concentrations: Re-verify that your primary and secondary antibodies are not too concentrated.[3]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High background in all wells (including blanks) | 1. Contaminated wash buffer or reagents[6][7] 2. Inadequate blocking[1] 3. Substrate instability/degradation | 1. Prepare fresh buffers with high-purity water.[9] 2. Optimize blocking buffer type, concentration, and incubation time.[1] 3. Use a fresh substrate solution and protect it from light. |
| High background in sample wells only | 1. Primary/Secondary antibody concentration too high[4] 2. Endogenous enzyme activity (peroxidase/phosphatase)[5] 3. Non-specific antibody binding (Fc receptors)[14] 4. Insufficient washing[8] | 1. Perform antibody titration to find the optimal concentration.[13] 2. Add a quenching step (e.g., H₂O₂) for endogenous peroxidase or an inhibitor (e.g., levamisole) for alkaline phosphatase.[15][18] 3. Use an Fc block or F(ab) fragments.[15] 4. Increase the number and/or duration of wash steps.[1][2] |
| Speckled or patchy background | 1. Antibody or reagent aggregates[16] 2. Incomplete washing or drying of the plate[3] 3. Precipitate formation in the substrate[3] | 1. Centrifuge antibodies and reagents before use. 2. Ensure thorough and even washing; do not allow the plate to dry out.[18] 3. Ensure the substrate is properly dissolved and filtered if necessary. |
| Color develops too quickly | 1. Antibody concentration too high[3] 2. Substrate concentration too high or incubation too long[3] | 1. Further dilute primary and/or secondary antibodies. 2. Reduce substrate incubation time or dilute the substrate.[4] |
Experimental Protocols
Protocol 1: Antibody Titration via Dot Blot
This is a quick method to determine the optimal concentrations of primary and secondary antibodies without running a full assay.[13]
Materials:
-
Nitrocellulose membrane
-
Antigen-containing sample (e.g., cell lysate from your APCs)
-
Primary and secondary antibodies
-
Blocking buffer
-
Wash buffer (e.g., PBST or TBST)
-
Chromogenic substrate
Methodology:
-
Antigen Application: Prepare serial dilutions of your antigen sample in PBS or TBS. Spot 1-2 µL of each dilution onto a strip of nitrocellulose membrane. Allow the spots to dry completely.[13]
-
Blocking: Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.[13]
-
Primary Antibody Incubation: Prepare several strips, each to be incubated with a different dilution of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000). Incubate for 1 hour at room temperature.[13]
-
Washing: Wash the membrane strips four times for 5 minutes each with a large volume of wash buffer.[13]
-
Secondary Antibody Incubation: Prepare dilutions of your HRP- or AP-conjugated secondary antibody. Incubate each strip with a specific dilution of the secondary antibody for 1 hour.[13]
-
Final Wash: Repeat the washing step as described in step 4.
-
Signal Development: Prepare the chromogenic substrate according to the manufacturer's instructions. Incubate the membrane strips in the substrate until color develops. Stop the reaction by rinsing with deionized water.[13]
-
Analysis: Identify the combination of primary and secondary antibody dilutions that provides the strongest signal on the antigen spots with the lowest background on the rest of the membrane.
Protocol 2: Endogenous Peroxidase Quenching
Materials:
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol or PBS
Methodology:
-
Prepare a fresh solution of 3% H₂O₂ in methanol or PBS.
-
After your cell fixation and permeabilization steps, incubate the cells with the 3% H₂O₂ solution for 10-15 minutes at room temperature.[5][18]
-
Wash the cells three times with PBS for 5 minutes each to remove any residual H₂O₂.
-
Proceed with your blocking step as usual.
Visual Guides
Caption: Key steps in a chromogenic APC assay workflow where high background can be introduced.
Caption: A decision tree to systematically troubleshoot high background in chromogenic assays.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. arp1.com [arp1.com]
- 3. Chromogenic detection in western blotting | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 10. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 15. Blocking in IHC | Abcam [abcam.com]
- 16. m.youtube.com [m.youtube.com]
- 17. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 18. qedbio.com [qedbio.com]
Optimizing incubation time for D-Lys(Z)-Pro-Arg-pNA diacetate assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Lys(Z)-Pro-Arg-pNA diacetate (also known as Spectrozyme PCa or Chromozym Pca) in their experiments. This chromogenic substrate is primarily used for the quantitative determination of Activated Protein C (APC) activity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This is a chromogenic assay designed to measure the activity of Activated Protein C (APC). The assay utilizes a synthetic peptide substrate, D-Lys(Z)-Pro-Arg, which is linked to a chromophore, p-nitroaniline (pNA). When APC is present, it cleaves the peptide bond, releasing free pNA. This released pNA has a distinct yellow color, which can be quantified by measuring the absorbance of light at 405 nm. The rate of pNA release is directly proportional to the APC activity in the sample.
Q2: What is the optimal incubation time for this assay?
The optimal incubation time is a balance between achieving a sufficient signal and minimizing background noise from non-enzymatic substrate degradation (autohydrolysis). It is highly dependent on the specific experimental conditions, including enzyme concentration, substrate concentration, temperature, and pH. Incubation can range from a few minutes for kinetic assays with high enzyme activity to several hours for endpoint assays with low enzyme activity. It is crucial to determine the optimal time for your specific assay conditions.
Q3: Should I perform a kinetic or an endpoint assay?
The choice between a kinetic and an endpoint assay depends on your experimental goals.
-
Kinetic Assay: In a kinetic assay, the absorbance is measured at multiple time points to determine the initial reaction velocity (V₀).[3] This method is preferred for detailed enzyme characterization (e.g., determining Km and Vmax) and for ensuring the reaction is in the linear range.[3][4]
-
Endpoint Assay: In an endpoint assay, the reaction is allowed to proceed for a fixed period, after which it is stopped (e.g., by adding acetic acid), and a single absorbance reading is taken. This method is simpler and often used for high-throughput screening. However, it's critical to ensure that the reaction is still within the linear range at the chosen endpoint.
Q4: My assay has a high background signal. What are the possible causes and solutions?
A high background signal can be caused by several factors:
-
Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, leading to the release of pNA independent of enzyme activity.
-
Contaminated Reagents: Contamination of buffers, substrate, or the enzyme itself with other proteases can lead to non-specific cleavage of the substrate.
-
Incorrect Wavelength Reading: Ensure your plate reader is set to measure absorbance at 405 nm.
Q5: I am not getting any signal or the signal is too low. What should I do?
Low or no signal can be due to:
-
Inactive Enzyme: Ensure your Activated Protein C is active. Improper storage or handling can lead to loss of activity.
-
Incorrect Assay Conditions: Verify the pH and temperature of your assay buffer are optimal for APC activity.
-
Insufficient Incubation Time: For samples with low APC activity, a longer incubation time may be necessary.
-
Error in Reagent Preparation: Double-check the concentrations of all your reagents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background in "No Enzyme" Control | Substrate autohydrolysis. | Test substrate stability by incubating it in the assay buffer at the experimental temperature and measuring absorbance over time. Reduce the incubation time or temperature. Consider preparing the substrate solution fresh for each experiment. |
| Contaminated reagents. | Use fresh, high-purity reagents. Filter-sterilize buffers. | |
| Non-linear Reaction Rate in Kinetic Assay | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity of the reaction.[3][4] |
| Enzyme instability. | Check the stability of APC under your assay conditions. Consider adding a stabilizing agent like BSA to the buffer. | |
| Low Signal-to-Noise Ratio | Suboptimal incubation time. | Perform a time-course experiment to determine the optimal incubation time where the enzymatic reaction is still in the linear phase and the background is low. |
| Suboptimal reagent concentration. | Titrate the concentrations of both the enzyme and the substrate to find the optimal balance for a robust signal. | |
| High Variability Between Replicates | Inconsistent pipetting. | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Temperature fluctuations across the plate. | Ensure the entire plate is at a uniform temperature during incubation. |
Data Presentation
Effect of Incubation Time on Signal and Background
The following table illustrates a hypothetical experiment to determine the optimal incubation time. The goal is to find the time point with the highest signal-to-background ratio where the reaction is still proceeding linearly.
| Incubation Time (minutes) | Absorbance at 405 nm (with APC) | Absorbance at 405 nm (No Enzyme Control) | Net Absorbance (Signal - Background) | Signal-to-Background Ratio |
| 0 | 0.050 | 0.050 | 0.000 | 1.0 |
| 10 | 0.250 | 0.055 | 0.195 | 4.5 |
| 20 | 0.450 | 0.060 | 0.390 | 7.5 |
| 30 | 0.650 | 0.065 | 0.585 | 10.0 |
| 60 | 1.100 | 0.080 | 1.020 | 13.8 |
| 120 | 1.500 | 0.120 | 1.380 | 12.5 |
In this example, while the net absorbance continues to increase, the signal-to-background ratio starts to decrease after 60 minutes, and the reaction may be approaching saturation. An incubation time between 30 and 60 minutes would likely be optimal, depending on the desired signal intensity.
Experimental Protocols
Protocol for Determining Optimal Incubation Time (Kinetic Assay)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl with NaCl and CaCl2, pH 7.5).
-
Reconstitute this compound in sterile water or an appropriate buffer to create a stock solution.
-
Prepare a solution of Activated Protein C at a known concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the APC solution to the "test" wells and an equal volume of buffer to the "no enzyme control" wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the this compound solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader capable of kinetic measurements at 405 nm.
-
Record the absorbance every minute for a period of 60-120 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for both the test and control wells.
-
Determine the initial velocity (the slope of the linear portion of the curve) for the enzymatic reaction.
-
Identify the time frame where the reaction is linear and the background signal is minimal.
-
Visualizations
References
Interference of other proteases with Spectrozyme PCa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential interference of other proteases with Spectrozyme® PCa.
Introduction to Spectrozyme PCa Interference
Spectrozyme® PCa is a chromogenic substrate with the sequence H-D-Lys(γ-Cbo)-Pro-Arg-pNA, primarily designed for the measurement of Activated Protein C (APC) activity. The cleavage of the p-nitroanilide (pNA) group by APC releases a yellow chromophore that can be quantified spectrophotometrically at 405 nm.
A common challenge in using Spectrozyme® PCa is the potential for cross-reactivity with other serine proteases present in biological samples. This interference can lead to an overestimation of APC activity and generate inaccurate results. One study has indicated that Spectrozyme® PCa may be unsuitable for certain Protein C activity assays due to absorbance changes observed even in Protein C deficient plasma, suggesting cleavage by other plasma proteases[1]. This guide will help you identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is Spectrozyme® PCa and what is its primary application?
A1: Spectrozyme® PCa is a chromogenic substrate specifically designed for the amidolytic assay of Activated Protein C (APC)[2]. Its chemical structure is H-D-Lys(γ-Cbo)-Pro-Arg-pNA·2AcOH. It is widely used in research and clinical laboratories to measure APC levels, which play a crucial role in the regulation of blood coagulation.
Q2: Why is interference from other proteases a concern when using Spectrozyme® PCa?
A2: The peptide sequence of Spectrozyme® PCa, while optimized for APC, can be recognized and cleaved by other serine proteases that share similar substrate specificities. This is particularly problematic when assaying complex biological samples like plasma, which contains a multitude of proteases. Such interference can lead to falsely elevated measurements of APC activity.
Q3: Which proteases are known to potentially interfere with Spectrozyme® PCa?
A3: Several proteases involved in the coagulation and fibrinolytic systems have the potential to cleave Spectrozyme® PCa or similar chromogenic substrates. These include, but are not limited to, thrombin, plasma kallikrein, plasmin, and Factor Xa[3][4]. The degree of interference depends on the concentration and specific activity of these proteases in the sample.
Q4: Are there alternative substrates for APC with higher specificity?
A4: Yes, for certain applications, other substrates may offer higher specificity. For instance, the substrate S-2366 (Glu-Pro-Arg-pNA) has been reported to be more specific for APC in some contexts[1]. The choice of substrate should be guided by the specific experimental conditions and the composition of the sample being analyzed.
Q5: How can I minimize protease interference in my Spectrozyme® PCa assay?
A5: Several strategies can be employed to minimize interference. These include optimizing assay conditions (e.g., pH, ionic strength), using specific protease inhibitors to block the activity of interfering proteases, and incorporating appropriate controls in your experimental design. Detailed protocols for these approaches are provided in this guide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Spectrozyme® PCa.
Issue 1: High Background Signal in No-Enzyme Control
Question: I am observing a significant increase in absorbance at 405 nm in my control wells that do not contain Activated Protein C. What could be the cause?
Answer: A high background signal in the absence of your target enzyme is a clear indication of interfering protease activity in your sample matrix or reagent contamination.
Troubleshooting Workflow:
Caption: Troubleshooting high background signal.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Reagents: Buffers, water, or the Spectrozyme® PCa stock solution may be contaminated with microbial or environmental proteases. | Prepare all solutions with high-purity, protease-free water. Filter-sterilize buffers. Prepare fresh Spectrozyme® PCa solution for each experiment. |
| Endogenous Protease Activity: The biological sample (e.g., plasma, cell lysate) contains active proteases that cleave Spectrozyme® PCa. | 1. Inhibitor Cocktail: Add a broad-spectrum serine protease inhibitor cocktail to your sample. See Protocol 2 for details. 2. Specific Inhibitors: If a specific interfering protease is suspected (e.g., thrombin), use a specific inhibitor like hirudin. 3. Sample Dilution: Perform a dilution series of your sample to determine if the interfering activity can be diluted out while maintaining a detectable APC signal. |
| Spontaneous Substrate Degradation: Although less common, prolonged incubation at non-optimal pH or temperature can lead to slow, non-enzymatic hydrolysis of the substrate. | Ensure that the assay is performed within the recommended time frame and at the optimal pH and temperature. Run a substrate-only control (buffer + Spectrozyme® PCa) to assess the rate of spontaneous degradation. |
Issue 2: Inconsistent or Non-Reproducible Results
Question: My results for APC activity vary significantly between replicate wells and across different experiments. What could be causing this variability?
Answer: Inconsistent results can stem from several factors, including pre-analytical sample handling, pipetting errors, and variable levels of interfering proteases.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pre-analytical Variables: Inconsistent sample collection, processing (e.g., centrifugation speed and time), or freeze-thaw cycles can activate proteases in plasma samples. Hemolysis, lipemia, and high bilirubin levels can also interfere with the assay[5][6]. | Standardize your sample handling protocol. Avoid repeated freeze-thaw cycles. Visually inspect samples for hemolysis, lipemia, and icterus and note any abnormalities. |
| Pipetting Inaccuracy: Small volumes of viscous samples or reagents can be difficult to pipette accurately, leading to variability. | Ensure pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions. For highly viscous samples, consider positive displacement pipettes. |
| Variable Interfering Protease Activity: The levels of interfering proteases may vary between samples, leading to inconsistent background cleavage. | For each new sample type, perform an initial screen for interfering proteases using a panel of specific inhibitors (see Protocol 1 ). This will help you to tailor an inhibitor cocktail for your specific needs. |
| Temperature Fluctuations: Inconsistent incubation temperatures across the microplate can affect enzyme kinetics. | Ensure uniform heating of the microplate by using a reliable incubator and allowing the plate to equilibrate to the desired temperature before adding the final reagent. |
Quantitative Data on Protease Cross-Reactivity
Table 1: Estimated Relative Reactivity of Various Proteases with Spectrozyme® PCa and Similar Substrates
| Protease | Primary Substrate | Potential for Interference with Spectrozyme® PCa | Rationale / Notes |
| Activated Protein C (APC) | Protein C | High (Target Protease) | Spectrozyme® PCa is the intended substrate. |
| Thrombin | Fibrinogen, Factor V, Factor VIII | Moderate to High | Thrombin is known to cleave Arg-X bonds and can hydrolyze similar chromogenic substrates. Kinetic parameters for a thrombin receptor-derived peptide (cleaved at Arg-Ser) were determined as kcat = 107 s⁻¹ and Km = 1.3 µM[4]. |
| Plasma Kallikrein | High Molecular Weight Kininogen | Moderate to High | Kallikrein also prefers Arg-X bonds and has been shown to cleave substrates designed for other proteases in the contact activation system[7]. Kinetic parameters for plasminogen activation by kallikrein have been reported with a Km of 0.56 µM[8]. |
| Plasmin | Fibrin | Moderate | Plasmin has a broader specificity but is known to cleave Lys/Arg-X bonds. For the similar substrate Spectrozyme-PL, a Km of 5.9 µM and a kcat of 5.8 s⁻¹ have been reported[3]. |
| Factor Xa | Prothrombin | Low to Moderate | While Factor Xa also cleaves at Arg residues, its specificity is more stringent, often requiring a specific sequence in the P2-P4 positions. It has been shown to cleave Spectrozyme FXa with high efficiency but may have lower activity on Spectrozyme PCa[9]. |
Disclaimer: The kinetic parameters mentioned are for various substrates and are intended to provide a relative measure of potential interference. For precise quantification, it is recommended to perform kinetic analysis with your specific enzyme and substrate.
Experimental Protocols
Protocol 1: Screening for Interfering Protease Activity
This protocol allows you to identify the presence of interfering proteases in your sample by using a panel of specific inhibitors.
Materials:
-
Your biological sample (e.g., plasma, cell lysate)
-
Spectrozyme® PCa
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Specific protease inhibitors (see table below)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Inhibitor Panel:
| Inhibitor | Target Protease(s) | Typical Working Concentration |
| Hirudin | Thrombin | 10 U/mL |
| Aprotinin | Kallikrein, Plasmin | 10 µM |
| Soybean Trypsin Inhibitor (SBTI) | Plasmin, Factor Xa | 100 µg/mL |
| Benzamidine | Trypsin-like serine proteases | 1 mM |
Procedure:
-
Prepare a series of tubes, each containing your biological sample.
-
To each tube, add one of the specific inhibitors from the panel at its recommended working concentration. Include a "No Inhibitor" control.
-
Pre-incubate the samples with the inhibitors for 15-30 minutes at room temperature.
-
In a 96-well plate, add the pre-incubated samples to respective wells.
-
Initiate the reaction by adding Spectrozyme® PCa to a final concentration of 0.5-1 mM.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 405 nm over time (kinetic mode) or read the absorbance after a fixed incubation period (e.g., 30 minutes).
-
Analysis: Compare the rate of substrate cleavage in the presence of each inhibitor to the "No Inhibitor" control. A significant reduction in signal with a specific inhibitor indicates the presence of its target protease in your sample.
Workflow Diagram:
Caption: Workflow for screening interfering proteases.
Protocol 2: Using a Protease Inhibitor Cocktail to Mitigate Interference
This protocol describes how to prepare and use a general protease inhibitor cocktail to reduce non-specific cleavage of Spectrozyme® PCa.
Materials:
-
Broad-spectrum serine protease inhibitor cocktail (commercial or lab-prepared)
-
Your biological sample
-
Spectrozyme® PCa
-
Assay buffer
Procedure for Preparing a 100X Stock Solution of a Custom Cocktail:
-
Dissolve the following inhibitors in an appropriate solvent (e.g., DMSO or water):
-
AEBSF (Pefabloc SC): 100 mM
-
Aprotinin: 80 µM
-
Leupeptin: 2 mM
-
Benzamidine: 100 mM
-
-
Aliquot the 100X stock solution and store at -20°C.
Assay Procedure:
-
Thaw an aliquot of the 100X protease inhibitor cocktail.
-
Add the cocktail to your assay buffer or directly to your sample to achieve a 1X final concentration (a 1:100 dilution). For highly active samples, you may need to optimize the concentration up to 2-3X[10].
-
Vortex briefly to ensure thorough mixing[11].
-
Proceed with your standard Spectrozyme® PCa assay protocol.
-
Important: Always run a control experiment without the inhibitor cocktail to assess its effectiveness.
Note: Ensure the solvent for the inhibitor cocktail does not interfere with your assay. A solvent-only control should be included.
This technical support guide provides a framework for understanding and addressing the challenges of protease interference when using Spectrozyme® PCa. By employing systematic troubleshooting and appropriate controls, researchers can enhance the accuracy and reliability of their experimental data.
References
- 1. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPECTROZYME® PCa Chromogenic substrate for the amidolytic assay of Activated Protein C H-D-Lys (γ-Cbo)- Pro-ArgpNA. 2AcOH 773.8 g/mole 10 μmole vial 336 |产å详æ |䏿µ·æåçç©ç§ææéå ¬å¸ [bioleaf.com]
- 3. scispace.com [scispace.com]
- 4. Cleavage of the thrombin receptor: identification of potential activators and inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociation of Activated Protein C Functions by Elimination of Protein S Cofactor Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro reconstitution of kallikrein-kinin system and progress curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intermolecular interactions between protein C inhibitor and coagulation proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: D-Lys(Z)-Pro-Arg-pNA Diacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and use of D-Lys(Z)-Pro-Arg-pNA diacetate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chromogenic peptide substrate primarily used for the enzymatic assay of activated protein C (APC).[1][2] Upon cleavage by a suitable protease, it releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. This allows for the kinetic measurement of enzyme activity.[1]
Q2: What is the recommended storage and handling for this compound?
For long-term stability, the powdered form of the substrate should be stored at -20°C for up to one year or -80°C for up to two years, protected from light and moisture. Stock solutions can be prepared in water or DMSO.[3] Aqueous stock solutions should be freshly prepared, and for extended storage, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[4]
Q3: What is the optimal pH for enzymatic assays using this compound?
The optimal pH for an enzymatic assay is dependent on the specific protease being investigated. However, a commonly used buffer for assays involving activated protein C (APC) is Tris-HCl at a pH of 7.5.[1] It is crucial to determine the optimal pH for your specific enzyme to ensure maximal activity and reliable results.
Q4: Can pH affect the stability of the this compound substrate itself?
Yes, the stability of chromogenic substrates like this compound can be pH-dependent. Extreme pH conditions, both acidic and alkaline, can lead to the spontaneous, non-enzymatic hydrolysis of the substrate (autohydrolysis). This results in the release of p-nitroaniline and a high background signal in your assay, which can interfere with the accurate measurement of enzyme activity.
Troubleshooting Guides
Issue 1: High Background Signal in No-Enzyme Control Wells
Possible Cause:
-
Substrate Instability and Autohydrolysis: The most likely cause is the spontaneous breakdown of the this compound due to suboptimal pH or temperature.[5] Highly alkaline conditions are known to increase the spontaneous hydrolysis of p-nitroanilide substrates.
Troubleshooting Steps:
-
Verify Buffer pH: Accurately measure the pH of your assay buffer. Ensure it is within the optimal range for your enzyme and not at an extreme that would promote substrate degradation.
-
Perform a Substrate Autohydrolysis Check:
-
Prepare a reaction mixture containing all assay components (buffer, substrate) except for the enzyme.
-
Incubate this mixture under the same conditions as your experiment (temperature and time).
-
Measure the absorbance at 405 nm at different time points.
-
A significant increase in absorbance over time indicates substrate autohydrolysis.[5]
-
-
Optimize Assay pH: If autohydrolysis is confirmed, consider testing a range of pH values to find a balance between optimal enzyme activity and minimal substrate breakdown. A common starting point for many proteases is a pH range of 7.0 to 8.5.
-
Reduce Incubation Time: If possible, reduce the assay incubation time to minimize the contribution of spontaneous hydrolysis to the final signal.[5]
Issue 2: Low or No Enzymatic Activity Detected
Possible Cause:
-
Suboptimal Assay Buffer pH: Most proteases have a narrow optimal pH range for their activity. If the assay buffer pH is outside this range, the enzyme's catalytic activity can be significantly reduced.[4][6]
Troubleshooting Steps:
-
Consult Literature for Optimal pH: Research the known optimal pH for your specific protease.
-
Perform a pH Optimization Experiment:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 6.0 to 9.0).
-
Conduct the enzymatic assay in each of these buffers while keeping all other parameters (enzyme concentration, substrate concentration, temperature) constant.
-
Plot the enzyme activity against the pH to determine the optimal pH for your experimental conditions.
-
-
Ensure Buffer Component Compatibility: Some buffer components can interfere with enzyme activity. If you are using a non-standard buffer, ensure it is compatible with your enzyme.
Data Presentation
Table 1: General Impact of pH on Assay Components
| pH Range | This compound Stability | Typical Protease Activity | Recommendation |
| Acidic (pH < 6.0) | Generally stable, but can be susceptible to hydrolysis under strongly acidic conditions. | Often low for serine proteases like APC. | Generally not recommended unless the specific enzyme has an acidic pH optimum. |
| Neutral (pH 6.5 - 8.0) | Good stability, low autohydrolysis. | Often the optimal range for many proteases, including APC (typically around pH 7.5).[1] | Recommended starting point for assay development. |
| Alkaline (pH > 8.5) | Increased risk of spontaneous autohydrolysis, leading to high background. | Can be optimal for some alkaline proteases, but requires careful control of background signal. | Proceed with caution and perform thorough substrate stability checks. |
Experimental Protocols
Protocol: Determination of Optimal pH for a Protease Assay
This protocol outlines a method to determine the optimal pH for your protease using this compound.
1. Reagent Preparation:
-
Assay Buffers: Prepare a set of buffers covering a range of pH values (e.g., 0.1 M Phosphate buffer for pH 6.0-7.5, 0.1 M Tris-HCl for pH 7.5-9.0). Verify the final pH of each buffer at the experimental temperature.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Enzyme Solution: Prepare a stock solution of your purified enzyme in a buffer known to maintain its stability (e.g., a neutral pH buffer with appropriate stabilizers).
2. Assay Procedure:
-
Set up a 96-well microplate.
-
In triplicate, add the following to each well:
-
Assay buffer of a specific pH.
-
Enzyme solution (at a fixed final concentration).
-
-
Prepare "no-enzyme" control wells for each pH buffer, containing only the buffer and the substrate, to measure background autohydrolysis.
-
Pre-incubate the plate at the desired assay temperature for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate to all wells to a fixed final concentration.
-
Immediately place the microplate in a plate reader capable of measuring absorbance at 405 nm.
-
Monitor the change in absorbance over time (kinetic read) or measure the final absorbance after a fixed incubation period (endpoint read).
3. Data Analysis:
-
For each pH value, subtract the rate of autohydrolysis (from the "no-enzyme" control) from the rate of the enzymatic reaction.
-
Plot the corrected enzyme activity (rate of change in absorbance per minute) against the pH.
-
The pH at which the highest enzyme activity is observed is the optimal pH for your assay conditions.
Visualizations
Caption: Workflow for determining the optimal pH for a protease assay.
References
Technical Support Center: Activated Protein C (APC) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for plasma sample interference in Activated Protein C (APC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in APC assays?
Several factors can interfere with APC assays, leading to inaccurate results. The most common sources include:
-
Hemolysis: The rupture of red blood cells, which can release substances that interfere with clotting-based assays.[1][2][3][4][5]
-
Lipemia: High levels of lipids in the plasma, which can cause turbidity and interfere with optical measurements.[6][7]
-
Icterus: High levels of bilirubin, which can interfere with chromogenic assays.
-
Anticoagulants: The presence of therapeutic anticoagulants like heparin, warfarin, or Direct Oral Anticoagulants (DOACs) can significantly affect assay results.[8][9]
-
Lupus Anticoagulant (LA): These antibodies can prolong clotting times and interfere with phospholipid-dependent coagulation assays.[10][11]
-
Pre-analytical Variables: Improper sample collection, handling, processing, and storage can introduce significant variability and error.[12][13][14]
Q2: How can I visually identify potential interference in my plasma samples?
A visual inspection of the plasma sample is the first step in identifying potential interference.
| Observation | Potential Interference |
| Pink to red color | Hemolysis |
| Cloudy or milky appearance | Lipemia |
| Yellow to brown color | Icterus |
Q3: What is the impact of hemolysis on APC assay results?
Hemolysis can have a variable impact on coagulation tests. The release of hemoglobin and other substances from red blood cells can interfere with clot formation and detection.[3][4] Some studies suggest that the observed differences in prothrombin time (PT) and activated partial thromboplastin time (aPTT) due to hemolysis may not always be clinically significant, but it is generally recommended to avoid hemolyzed samples.[1][2][5] Hemolysis can interfere with photo-optical clot detection methods used by many coagulation analyzers.[4]
Q4: Can lipemia affect my APC assay? How can I mitigate this?
Yes, lipemia can significantly interfere with APC assays, particularly those that rely on optical clot detection, by increasing plasma turbidity.[6][7] The primary mitigation strategy is to remove the lipids through high-speed centrifugation.[7][15][16]
Q5: How do Direct Oral Anticoagulants (DOACs) interfere with APC assays, and how can I remove them?
DOACs, such as rivaroxaban and dabigatran, can prolong clotting times and interfere with various coagulation assays, including APC resistance tests.[9][17][18] Several commercial products are available to remove DOACs from plasma samples, often utilizing activated charcoal.[9][17][19][20]
Troubleshooting Guides
Issue: Unexpected or inconsistent APC resistance results.
This guide will help you troubleshoot common issues related to unexpected APC resistance results.
Step 1: Pre-Analytical Variable Check
Before investigating other sources of interference, ensure that pre-analytical variables were properly controlled.
-
Anticoagulant: Was the blood collected in 3.2% trisodium citrate? The concentration of citrate can affect the normalized APC sensitivity ratio (nAPC-sr).[12]
-
Sample Processing Time: Was the blood processed within the recommended time frame (e.g., within 4 hours)?[12]
-
Centrifugation: Was the sample centrifuged at the appropriate speed to obtain platelet-poor plasma? Platelet activation can lead to APC resistance.[21][22]
-
Storage: Were the plasma samples stored at the correct temperature (-20°C or -80°C) and thawed properly before use?[12]
Caption: Pre-analytical workflow for APC assays.
Step 2: Visual Inspection for Interference
Visually inspect the plasma sample for signs of hemolysis, lipemia, or icterus as described in the FAQs.
Step 3: Mitigate Identified Interference
If interference is suspected, follow the appropriate mitigation protocol.
-
For Lipemia: Use the high-speed centrifugation protocol to clear the plasma.
-
For Suspected DOACs: Employ a DOAC removal method.
-
For Suspected Lupus Anticoagulant: Consider using a Russell Viper Venom (RVV)-based APC resistance assay, which is less affected by LA.[10][23]
Step 4: Data Interpretation
When interpreting results, consider the following:
-
Normalization: Normalize patient APC ratios to a pooled normal plasma (PNP) to minimize inter-assay variability.[24]
-
Assay Generation: Second-generation APC resistance assays, which involve pre-diluting the sample in Factor V-deficient plasma, are less susceptible to interferences from lupus anticoagulant and warfarin therapy.[11][25]
Experimental Protocols
Protocol 1: Mitigation of Lipemia by High-Speed Centrifugation
This protocol is designed to remove lipids from plasma samples to reduce interference in optical-based coagulation assays.[7][15][16]
Materials:
-
Lipemic plasma sample
-
High-speed microcentrifuge (capable of >10,000 x g)
-
Microcentrifuge tubes
Procedure:
-
Transfer an aliquot of the lipemic plasma sample to a high-speed microcentrifuge tube.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at room temperature.[15][16]
-
The lipids will form a layer at the top of the sample.
-
Carefully aspirate the cleared plasma from below the lipid layer, avoiding disturbance of the lipid layer.
-
Re-run the APC assay on the cleared plasma.
Quantitative Data on Lipid Removal:
| Parameter | Before Centrifugation (Median [Range]) | After Centrifugation (Median [Range]) |
| Triglyceride (mmol/L) | 4.6 [0.5-17.0] | 2.7 [0-6.1] |
| Cholesterol (mmol/L) | 4.06 [2.20-9.41] | 0.52 [0-3.5] |
| Data adapted from a study on reducing lipemia interference in coagulation tests.[15][16] |
Protocol 2: Removal of DOACs using Activated Charcoal
This protocol provides a general guideline for removing DOACs from plasma samples using commercially available products. Always refer to the manufacturer's specific instructions.[9][17]
Materials:
-
Plasma sample containing DOAC
-
DOAC removal agent (e.g., DOAC-Stop™)
-
Microcentrifuge
Procedure:
-
Add the DOAC removal agent to the plasma sample according to the manufacturer's instructions.
-
Incubate the sample for the recommended time (e.g., 5-10 minutes) to allow for DOAC adsorption.
-
Centrifuge the sample to pellet the adsorbent material.
-
Carefully transfer the supernatant (DOAC-depleted plasma) to a new tube.
-
Perform the APC assay on the treated plasma.
Caption: General workflow for DOAC removal.
Signaling Pathway
The Protein C Anticoagulant Pathway
Activated Protein C (APC) plays a crucial role in regulating coagulation by inactivating Factors Va and VIIIa. This process is enhanced by its cofactor, Protein S. Resistance to APC, often due to a mutation in Factor V (Factor V Leiden), impairs this inactivation and leads to a hypercoagulable state.
Caption: Protein C pathway and APC's role.
References
- 1. The effect of specimen hemolysis on coagulation test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Impact Of Hemolysis On Prothrombin Time (PT) Coagulation Tests [butterfliesnow.com]
- 4. The effects of hemolysis on plasma prothrombin time and activated partial thromboplastin time tests using photo-optical method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fritsmafactor.com [fritsmafactor.com]
- 6. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. machaondiagnostics.com [machaondiagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. APCr Assays [practical-haemostasis.com]
- 11. Lupus anticoagulant interference in activated protein C resistance testing: in vitro phenomenon or in vivo pathophysiologic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of (pre-)analytical variables on activated protein C resistance determined via a thrombin generation-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. A practical method for reducing the interference due to lipaemia in coagulation tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simplified Method for Removing Direct Oral Anticoagulant Interference in Mechanical Coagulation Test Systems—A Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Ex Vivo DOAC Removal Methods Reduce Interference in Lupus Anticoagulant Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activated protein C resistance: effect of platelet activation, platelet-derived microparticles, and atherogenic lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ensuring sample quality for blood biomarker studies in clinical trials: a multicenter international study for plasma and serum sample preparation - (Spring) Kong - Translational Lung Cancer Research [tlcr.amegroups.org]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Standardization of the APC resistance test. Effects of normalization of results by means of pooled normal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modified APC-resistance test: variable ratios with respect to source of factor V-deficient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Lys(Z)-Pro-Arg-pNA diacetate assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the D-Lys(Z)-Pro-Arg-pNA diacetate chromogenic assay for measuring Activated Protein C (APC) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method to determine the activity of Activated Protein C (APC). APC is a serine protease that specifically recognizes and cleaves the peptide sequence Pro-Arg in the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA. This cleavage releases the yellow-colored molecule p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the APC activity in the sample.
Q2: What are the critical storage and handling conditions for the this compound substrate?
A2: Proper storage and handling are crucial for maintaining the integrity of the substrate. The solid powder should be stored at -20°C for long-term stability (up to 3 years), protected from moisture.[1] For short-term storage, 0-4°C is acceptable for days to weeks.[2] Stock solutions are typically prepared in DMSO or water; aqueous solutions should be freshly prepared, and sonication may be required for complete dissolution.[1][3] Stock solutions in solvent can be stored at -80°C for up to one year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: My assay shows high background absorbance. What are the potential causes and solutions?
A3: High background absorbance can be caused by several factors:
-
Substrate auto-hydrolysis: The substrate may slowly hydrolyze on its own, especially if not stored properly or if the assay buffer has a suboptimal pH. Ensure the substrate is stored correctly and prepare fresh solutions.
-
Contaminated reagents: Buffers or other reagents may be contaminated with other proteases that can cleave the substrate. Use high-purity reagents and sterile, nuclease-free water.
-
Non-specific enzyme activity: Other proteases in the sample may cleave the substrate. While D-Lys(Z)-Pro-Arg-pNA is relatively specific for APC, some cross-reactivity can occur.[4] Consider including appropriate protease inhibitors for enzymes other than APC if sample purity is a concern.
-
Issues with the microplate: The type of microplate used can affect background readings.[5] Ensure the plates are clean and compatible with colorimetric assays.
Q4: I am observing poor reproducibility between wells (high intra-assay variability). What should I check?
A4: High intra-assay variability is often due to procedural inconsistencies:
-
Pipetting errors: Inaccurate or inconsistent pipetting of the substrate, enzyme, or sample can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inadequate mixing: Incomplete mixing of reagents in the wells can result in a non-uniform reaction rate. Gently tap the plate or use a plate shaker to ensure thorough mixing.
-
Temperature gradients: Temperature differences across the microplate can affect enzyme kinetics. Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.
-
Well-to-well contamination: Splashing between wells during reagent addition can lead to cross-contamination. Be careful during pipetting to avoid this.
Q5: My results are not consistent between different experiments (high inter-assay variability). How can I improve this?
A5: High inter-assay variability can be addressed by:
-
Standardizing reagent preparation: Prepare large batches of buffers and aliquot them to ensure consistency between experiments. Use a standardized protocol for preparing all reagents.
-
Consistent incubation times and temperatures: Minor variations in incubation time and temperature can significantly impact results. Use a calibrated incubator and a precise timer.
-
Using a standard curve: Always run a fresh p-nitroaniline standard curve with each experiment to account for variations in spectrophotometer performance and reagent conditions.
-
Instrument calibration: Regularly check the calibration and performance of your spectrophotometer.
Quantitative Data on Assay Variability
Achieving reproducible results is critical. The following tables summarize typical variability observed in chromogenic protein C assays. Note that these values are for general chromogenic APC assays and may vary slightly for the specific this compound substrate.
Table 1: Inter-laboratory Coefficients of Variation (CV) for Chromogenic Protein C Activity Assays [4]
| Sample Type | CV Range (%) |
| Normal Protein C Level | 4 - 7 |
| Abnormal Protein C Level | 4 - 11 |
This data represents the variability between different laboratories performing similar chromogenic protein C assays and serves as a benchmark for acceptable performance.
Table 2: General Acceptable Precision for Immunoassays [6]
| Assay Variability Type | Acceptable CV (%) |
| Intra-assay | < 10 |
| Inter-assay | < 15 |
These are generally accepted industry standards for the precision of immunoassays and can be a useful reference for validating your chromogenic protease assay.
Experimental Protocols
Preparation of a p-Nitroaniline (pNA) Standard Curve
A standard curve is essential for converting absorbance readings into the concentration of the product formed.
Materials:
-
p-Nitroaniline (pNA) powder
-
Assay Buffer (e.g., 0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5)[7]
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a 1 mM pNA stock solution: Dissolve the appropriate amount of pNA powder in the assay buffer. Gentle warming or sonication may be necessary to fully dissolve the pNA.
-
Prepare a series of pNA standards: Perform serial dilutions of the 1 mM pNA stock solution in the assay buffer to create a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[8]
-
Plate the standards: Add a fixed volume (e.g., 200 µL) of each pNA standard dilution to separate wells of a 96-well microplate.[8] Include a blank with assay buffer only.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Generate the standard curve: Plot the absorbance values (y-axis) against the corresponding pNA concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. This equation will be used to calculate the concentration of pNA produced in your enzymatic reactions.
This compound Assay for APC Activity
This protocol provides a general workflow for measuring APC activity. Optimization of substrate and enzyme concentrations may be necessary depending on the specific experimental conditions.
Materials:
-
This compound substrate
-
Activated Protein C (APC) enzyme standard or sample
-
Assay Buffer (e.g., 0.02 M Tris-HCl, 0.1 M NaCl, 2.5 mM Ca²⁺, 0.1 mg/mL BSA, 0.1% PEG 8000, pH 7.5)[7]
-
96-well microplate
-
Spectrophotometer with kinetic reading capabilities at 405 nm
Procedure:
-
Prepare reagents:
-
Dissolve the this compound substrate in the assay buffer to the desired working concentration (e.g., 15-2000 µM).[7]
-
Prepare a dilution series of your APC standard or your experimental samples in the assay buffer.
-
-
Set up the reaction plate:
-
Add a specific volume of the substrate solution to each well of a 96-well microplate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., room temperature or 37°C) for 5-10 minutes.
-
-
Initiate the reaction:
-
Add a specific volume of the APC standard or sample to the corresponding wells to start the reaction.
-
The final reaction volume will depend on your experimental setup (e.g., 200 µL).
-
-
Kinetic measurement:
-
Immediately place the microplate in a pre-warmed spectrophotometer.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-30 minutes).[8]
-
-
Data analysis:
-
For each sample, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔA/min).
-
Convert the rate of change in absorbance (ΔA/min) to the rate of pNA formation (µM/min) using the slope from your pNA standard curve.
-
Visualizations
Caption: Overview of the Activated Protein C (APC) anticoagulant pathway.
Caption: Experimental workflow for the this compound assay.
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. selectscience.net [selectscience.net]
- 7. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: D-Lys(Z)-Pro-Arg-pNA Diacetate Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the D-Lys(Z)-Pro-Arg-pNA diacetate chromogenic assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
The this compound assay is a chromogenic method used to measure the activity of activated protein C (APC). D-Lys(Z)-Pro-Arg-pNA is a synthetic peptide that mimics the natural substrate of APC. When cleaved by active APC, it releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Q2: What is the principle of the assay?
The assay is based on the enzymatic cleavage of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA by activated protein C. The rate of p-nitroaniline (pNA) release is directly proportional to the APC activity in the sample. The concentration of pNA is determined by measuring the absorbance of light at 405 nm.
Q3: What are the critical reagents and their recommended storage conditions?
Proper storage of reagents is crucial for assay performance. Below is a summary of recommended storage conditions.
| Reagent | Storage Temperature | Shelf Life (Powder) | Shelf Life (in Solvent) |
| This compound Powder | -20°C | 3 years | -80°C for up to 1 year |
| Reconstituted Substrate Solution | -20°C or -80°C | Varies by solvent; minimize freeze-thaw cycles | Not specified |
| Activated Protein C (APC) | As per manufacturer's instructions | Varies | Varies |
| Assay Buffer | 4°C | Varies | Varies |
Troubleshooting Guide
Problem 1: No or Very Low Color Development (Low Signal)
This is a common issue that can arise from several factors, from reagent integrity to procedural errors.
| Potential Cause | Recommended Action |
| Inactive or Degraded Enzyme (APC) | - Ensure APC has been stored correctly according to the manufacturer's instructions. - Prepare fresh enzyme dilutions for each experiment. - Verify the activity of your APC stock using a positive control. |
| Substrate Degradation | - Store the this compound powder protected from light and moisture at -20°C. - Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer Composition or pH | - The recommended buffer is typically a Tris-based buffer (e.g., 0.02 M Tris-HCl) at a pH of 7.5.[1] - Ensure the final assay buffer contains necessary co-factors like Ca²⁺ (typically around 2.5 mM).[1] |
| Incorrect Wavelength Measurement | - Confirm that the absorbance is being read at 405 nm, the optimal wavelength for pNA detection. |
| Insufficient Incubation Time or Temperature | - Ensure the incubation time is sufficient for color development. A kinetic reading over 10-30 minutes is recommended. - Most assays are performed at room temperature or 37°C. Ensure your experimental temperature is appropriate. |
| Presence of Inhibitors in the Sample | - If testing biological samples, they may contain endogenous inhibitors of APC. Diluting the sample may help. - Some anticoagulants, like heparin in high concentrations, can interfere with the assay. |
Problem 2: High Background Signal in "No Enzyme" Control Wells
High background can mask the true signal from your enzyme and is often due to substrate instability or contamination.
| Potential Cause | Recommended Action |
| Spontaneous Substrate Hydrolysis | - The this compound substrate may be unstable in the assay buffer. - Test the stability of the substrate in the assay buffer over time without the enzyme to determine the rate of spontaneous hydrolysis. - If autohydrolysis is high, consider preparing the substrate solution immediately before use or reducing the incubation time. |
| Contaminated Reagents | - One or more of your reagents (buffer, water, substrate) may be contaminated with a protease that can cleave the substrate. - Use fresh, high-purity reagents and sterile technique when preparing solutions. |
| Sample-Related Interference | - Samples that are hemolyzed, lipemic, or icteric can interfere with absorbance readings and may require a sample blank for correction. |
| Incorrect Blanking of Spectrophotometer | - Ensure you are using the appropriate blank for your measurements (e.g., a well with all components except the enzyme). |
Experimental Protocols
Standard Protocol for Measuring Activated Protein C Activity
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific experimental conditions.
Materials:
-
This compound substrate
-
Activated Protein C (APC) enzyme
-
Assay Buffer (e.g., 0.02 M Tris-HCl, 0.1 M NaCl, 2.5 mM CaCl₂, pH 7.5)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare the assay buffer and bring it to the desired reaction temperature (e.g., room temperature or 37°C).
-
Substrate Solution: Dissolve the this compound in the assay buffer to the desired final concentration. A starting concentration in the range of 0.2-1.0 mM is often a good starting point for optimization.
-
Enzyme Solution: Prepare a stock solution of APC and dilute it in the assay buffer to the desired working concentration. A typical starting concentration is in the low nanomolar range (e.g., 2 nM).[1]
-
-
Assay Setup:
-
Add the assay components to the wells of a 96-well plate. A typical reaction volume is 100-200 µL.
-
Sample Wells: Add the desired volume of your sample containing APC.
-
Positive Control: Add a known concentration of APC.
-
Negative Control (Blank): Add assay buffer instead of the enzyme solution. This will be used to measure the background signal.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm.
-
For a kinetic assay, take readings every 1-2 minutes for a period of 10-30 minutes.
-
For an endpoint assay, incubate the plate for a fixed time and then measure the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
For a kinetic assay, determine the rate of reaction (change in absorbance per minute).
-
The activity of APC in the sample is proportional to the rate of pNA formation.
-
Data Presentation
Typical Reagent Concentrations
The following table provides a starting point for assay optimization. The optimal concentrations may vary depending on the specific experimental conditions.
| Reagent | Typical Concentration Range |
| This compound | 0.1 - 2.0 mM |
| Activated Protein C (APC) | 1 - 10 nM |
| CaCl₂ | 2 - 5 mM |
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of the chromogenic substrate.
Experimental Workflow
Caption: A typical workflow for the D-Lys(Z)-Pro-Arg-pNA assay.
References
Pre-analytical variables affecting chromogenic substrate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing pre-analytical variables that can affect chromogenic substrate assays.
Frequently Asked Questions (FAQs)
Q1: What are pre-analytical variables and why are they critical in chromogenic substrate assays?
A1: Pre-analytical variables encompass all the steps that occur from the time a laboratory test is ordered until the sample is ready for analysis.[1] These include patient preparation, sample collection, transport, processing, and storage.[1][2] In chromogenic substrate assays, which rely on colorimetric measurements, these variables are particularly critical because they can introduce interfering substances or alter the activity of the analyte, leading to inaccurate results.[3][4]
Q2: What are the most common pre-analytical variables affecting chromogenic assays?
A2: The most common pre-analytical variables include:
-
Sample Quality: Hemolysis (rupture of red blood cells), icterus (high bilirubin), and lipemia (high lipids) are major sources of interference.[5][6]
-
Anticoagulant Choice: The type and concentration of anticoagulant can affect the assay. 3.2% sodium citrate is often the anticoagulant of choice for coagulation-based chromogenic assays.
-
Sample Collection Technique: Improper venipuncture technique can lead to hemolysis or sample contamination.[7]
-
Sample Processing: Delays in processing, incorrect centrifugation speed or temperature, and improper storage can alter analyte stability.[8]
Q3: How can I minimize pre-analytical errors in my experiments?
A3: Minimizing pre-analytical errors requires a standardized approach to sample handling. Key practices include:
-
Following detailed protocols for patient preparation, sample collection, and processing.[8]
-
Proper training of personnel involved in sample collection.
-
Using appropriate collection tubes and anticoagulants.
-
Careful handling of samples to prevent hemolysis.
-
Timely processing and appropriate storage of samples.[8]
Troubleshooting Guides
Issue 1: Unexpected or non-reproducible results in my chromogenic assay.
-
Question: My chromogenic assay is yielding inconsistent results. What pre-analytical factors could be the cause?
-
Answer: Inconsistent results can stem from several pre-analytical issues. First, assess the quality of your plasma samples. Were they collected and processed consistently? Delays in centrifugation or variations in storage temperature can affect the stability of coagulation factors.[9] Also, consider the possibility of intermittent hemolysis or lipemia in your samples, which can interfere with the assay's optical measurements.[3] Review your sample collection technique to ensure it's standardized and minimizes trauma to the blood cells.
Issue 2: My plasma sample appears reddish.
-
Question: I've noticed a reddish tint in my plasma sample. Can I still use it for my chromogenic assay?
-
Answer: A reddish tint indicates hemolysis, the release of hemoglobin from red blood cells. Hemolysis can significantly interfere with chromogenic assays by absorbing light at the wavelengths used for measurement, leading to falsely lower results.[10] It is generally recommended to reject hemolyzed samples.[8] For certain assays like the anti-Xa assay, interference may occur at plasma hemoglobin levels above 70 mg/dL.[10]
Issue 3: My plasma sample looks cloudy or milky.
-
Question: My plasma sample has a cloudy, milky appearance. What is this, and how will it affect my assay?
-
Answer: A cloudy or milky appearance is due to lipemia, a high concentration of lipids. Lipemia interferes with chromogenic assays by scattering light, which can lead to inaccurate readings.[11] The degree of interference can vary depending on the specific assay and the analyzer used.[5] For many chromogenic assays, it is necessary to remove the lipids before analysis.[11]
Issue 4: My plasma sample is dark yellow or brownish.
-
Question: The plasma sample I'm working with is unusually dark yellow. What could be the reason, and is it suitable for my chromogenic assay?
-
Answer: A dark yellow or brownish color suggests the presence of high levels of bilirubin (icterus). Bilirubin can interfere with chromogenic assays by absorbing light, which can lead to falsely decreased results in some assays.[10][12] Interference has been observed in anti-Xa assays with bilirubin levels above 16 mg/dL.[10] The acceptability of an icteric sample depends on the specific assay's tolerance to bilirubin interference.
Data on Interfering Substances
The tables below summarize the quantitative effects of common interfering substances on chromogenic substrate assays. It is important to note that the extent of interference can be dependent on the specific assay, reagents, and analytical platform used.[5]
Table 1: Effect of Hemolysis on Chromogenic Assays
| Chromogenic Assay | Hemoglobin Concentration | Observed Effect | Reference |
| Anti-Xa | > 70 mg/dL | Falsely lower heparin activity | [10] |
| Anti-Xa | 228 mg/dL | Underestimation of heparin activity by ~0.21 U/mL | [10] |
| Protein C Activity (STA-R Evolution) | Not specified | Increased activity | [5] |
Table 2: Effect of Icterus (Bilirubin) on Chromogenic Assays
| Chromogenic Assay | Bilirubin Concentration | Observed Effect | Reference |
| Anti-Xa | > 16 mg/dL | Falsely lower heparin activity | [10] |
| Anti-Xa | > 10 mg/dL | Underestimation of heparin activity by >10% at low heparin levels | [12] |
| Protein C Activity (STA-R Evolution) | Not specified | Increased activity | [5] |
| Protein C Activity (ACL TOP) | Not specified | Decreased activity | [5] |
Table 3: Effect of Lipemia (Triglycerides) on Chromogenic Assays
| Chromogenic Assay | Triglyceride Concentration | Observed Effect | Reference |
| Anti-Xa | 600–1,250 mg/dL | Decreased reported anti-Xa levels | [3] |
| Protein C Activity (STA-R Evolution) | Not specified | Increased activity | [5] |
Experimental Protocols
Protocol 1: Minimizing Hemolysis During Blood Collection
This protocol outlines the best practices for venipuncture to reduce the risk of in vitro hemolysis.
-
Patient Preparation: Ensure the patient is comfortably seated or lying down.
-
Site Selection: Select a suitable vein, preferably in the antecubital fossa. Avoid areas with hematomas or edema.
-
Tourniquet Application: Apply the tourniquet 3-4 inches above the venipuncture site. Do not leave the tourniquet on for more than one minute.
-
Site Cleansing: Cleanse the venipuncture site with 70% isopropyl alcohol and allow it to air dry completely.
-
Venipuncture:
-
Use a needle with an appropriate gauge (e.g., 21-gauge) for the selected vein.
-
Perform a smooth, clean entry into the vein.
-
Avoid probing or excessive movement of the needle.
-
-
Blood Collection:
-
If using a vacuum tube system, allow the tube to fill completely. Do not remove the tube prematurely.
-
If using a syringe, pull the plunger back slowly and steadily to avoid excessive pressure.
-
-
Order of Draw: Follow the correct order of draw if multiple tubes are being collected to prevent additive cross-contamination. For coagulation tests, citrate tubes (light blue top) are typically drawn after blood culture tubes or tubes with no additives.
-
Tube Inversion: Gently invert the citrate tube 3-4 times to ensure proper mixing of blood with the anticoagulant. Do not shake vigorously.
-
Post-Collection: Release the tourniquet, withdraw the needle, and apply pressure to the site.
Protocol 2: Preparation of Platelet-Poor Plasma for Chromogenic Assays
This protocol describes the steps for preparing high-quality platelet-poor plasma.
-
Sample Collection: Collect whole blood into a 3.2% sodium citrate tube following the hemolysis minimization protocol.
-
Initial Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at room temperature.
-
Plasma Transfer: Carefully aspirate the supernatant (plasma) using a plastic pipette, leaving approximately 1 cm of plasma above the buffy coat layer (the interface between red blood cells and plasma). Transfer the plasma to a clean plastic tube.
-
Second Centrifugation: Centrifuge the collected plasma again at 1,500 x g for 15 minutes at room temperature to further deplete platelets.
-
Aliquoting and Storage:
-
Carefully transfer the platelet-poor plasma to labeled plastic cryovials, avoiding the bottom of the tube where residual platelets may have pelleted.
-
For immediate use, store the plasma at 2-8°C.
-
For long-term storage, freeze the plasma aliquots at -70°C or below. Avoid repeated freeze-thaw cycles.
-
Protocol 3: Removal of Lipemia by High-Speed Centrifugation
This protocol provides a method for clearing lipemic plasma samples prior to analysis.
-
Sample Transfer: Transfer the lipemic plasma sample into a high-speed microcentrifuge tube.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15-20 minutes at room temperature.[13][14]
-
Lipid Layer Separation: After centrifugation, a distinct layer of lipids should be visible at the top of the sample.
-
Infranatant Collection: Carefully aspirate the clear infranatant (the plasma below the lipid layer) using a fine-tipped pipette. Be cautious not to disturb the lipid layer.
-
Analysis: The cleared infranatant is now ready for use in the chromogenic assay.
Diagrams
Caption: Pre-analytical workflow for chromogenic assays.
References
- 1. lableaders.roche.com [lableaders.roche.com]
- 2. Preanalytical Errors in Clinical Laboratory Testing at a Glance: Source and Control Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. blog.creliohealth.com [blog.creliohealth.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Coagulation Proteins Influencing Global Coagulation Assays in Cirrhosis: Hypercoagulability in Cirrhosis Assessed by Thrombomodulin-Induced Thrombin Generation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aplm [aplm.kglmeridian.com]
- 13. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elimination of lipaemic interference by high-speed centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for Activated Protein C (APC) Measurement: S-2366 vs. Other Alternatives
Performance Characteristics of APC Chromogenic Substrates
The ideal chromogenic substrate for APC should exhibit high specificity and high affinity (a low Michaelis constant, Km), allowing for sensitive detection of APC activity. The following table summarizes the known kinetic parameters for S-2366, a substrate with the sequence L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline hydrochloride.
| Substrate | Chemical Name / Sequence | Km (µM) | Vmax (µmol/min per mg) | Optimal Wavelength (nm) |
| S-2366 | L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline hydrochloride | 100-200 | Not specified | 405 |
Note: Kinetic constants can vary depending on buffer conditions, pH, and temperature.
S-2366 is recognized for its high selectivity for APC, making it a reliable tool for measuring APC activity in purified systems and in plasma, especially when used in conjunction with specific snake venom activators like Protac®.
Experimental Protocol: Measurement of APC Activity using S-2366
This section details a typical protocol for determining APC activity in a purified system or plasma sample using a chromogenic substrate like S-2366.
Materials:
-
Purified APC or plasma sample containing APC
-
Chromogenic Substrate S-2366
-
Tris-based buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare a stock solution of the S-2366 substrate in sterile water. The final concentration in the assay is typically between 0.2 to 2 mM. Prepare a suitable dilution of your APC sample in the Tris-based buffer.
-
Assay Setup:
-
Pipette 50 µL of the Tris-based buffer into the wells of a 96-well microplate.
-
Add 25 µL of the APC sample or standard to the appropriate wells.
-
Incubate the plate at 37°C for a pre-incubation period of 2-5 minutes to allow the temperature to equilibrate.
-
-
Initiate Reaction: Add 25 µL of the pre-warmed S-2366 substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation time (endpoint assay). The rate of p-nitroaniline (pNA) release is directly proportional to the APC activity.
-
Data Analysis: Calculate the rate of change in absorbance (ΔOD/min). For quantitative results, create a standard curve using known concentrations of purified APC.
Visualizing the Experimental Workflow and Reaction Pathway
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying enzymatic reaction.
The diagram above outlines the key steps in a typical chromogenic assay for measuring APC activity, from reagent preparation to final data analysis.
This diagram illustrates the mechanism of action. APC cleaves the chromogenic substrate, releasing p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of color development is directly proportional to the activity of APC in the sample.
Conclusion
S-2366 stands as a robust and highly specific substrate for the measurement of Activated Protein C. Its well-characterized kinetic properties and established protocols make it a reliable choice for researchers. While direct comparative data against D-Lys(Z)-Pro-Arg-pNA diacetate is not prevalent, the principles and protocols outlined here provide a solid foundation for evaluating any potential chromogenic substrate for APC activity. The selection of a substrate should always be guided by empirical validation of its performance characteristics within the specific assay conditions and sample matrix being investigated.
A Comparative Guide to Activated Protein C Assays: Focus on Spectrozyme PCa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of assays for measuring activated protein C (APC) activity, with a specific focus on the chromogenic substrate, Spectrozyme PCa. The information presented is intended to assist researchers and professionals in selecting the appropriate assay for their specific needs, with an emphasis on objective performance data and experimental methodologies.
Introduction to Activated Protein C and its Measurement
Activated protein C is a crucial serine protease in the anticoagulant pathway, playing a key role in regulating coagulation by inactivating Factors Va and VIIIa. Accurate measurement of APC activity is vital in various research and clinical contexts, including the study of thrombotic disorders and the development of anticoagulant drugs.
The activity of APC is typically measured using two main types of functional assays: clot-based assays and chromogenic assays.
-
Clot-based assays: These methods measure the effect of APC on the clotting time of plasma. While sensitive, they can be susceptible to interference from various plasma components and anticoagulants.
-
Chromogenic assays: These assays utilize a synthetic substrate that, when cleaved by APC, releases a colored compound (chromophore). The rate of color development is directly proportional to the APC activity. Chromogenic assays are generally considered to have higher specificity and are less prone to interference than clot-based methods.[1][2]
Spectrozyme PCa: A Chromogenic Substrate for APC
Spectrozyme PCa is a specific chromogenic substrate for the amidolytic assay of Activated Protein C.[3] Its chemical composition is H-D-Lys(γ-Cbo)-Pro-Arg-pNA (para-nitroanilide). The principle of the assay is based on the cleavage of the pNA molecule from the peptide by APC, which results in a yellow color that can be quantified spectrophotometrically at 405 nm.
Performance Comparison of APC Assays
While specific quantitative validation data for the Spectrozyme PCa assay is not extensively available in peer-reviewed literature, a comparative analysis can be made based on general assay principles and available studies on different chromogenic substrates.
A critical consideration for any chromogenic APC assay is the choice of the protein C activator. Protac®, an activator derived from the venom of the copperhead snake, is commonly used. However, one study that compared different chromogenic substrates for APC activity in patients treated with warfarin found that Spectrozyme PCa and another substrate, CBS 65-25, were unsuitable for use with Protac® as the activator. The study reported that these substrates showed a change in absorbance even in protein C deficient plasma, indicating a lack of specificity. Furthermore, there was a poor correlation between the amidolytic activity measured with these substrates and the protein C antigen levels determined by EIA. The study concluded that the substrate S-2366 was the most specific for activated protein C when using Protac®.
This finding underscores the importance of validating the entire assay system, including the specific combination of activator and substrate.
The following table summarizes the general performance characteristics of chromogenic assays compared to clot-based assays for protein C activity.
| Performance Parameter | Chromogenic Assays | Clot-based Assays |
| Principle | Amidolytic activity of APC on a synthetic substrate | Effect of APC on plasma clotting time |
| Specificity | Generally high; less interference from other coagulation factors.[1][2] | Can be affected by levels of other coagulation factors (e.g., Factor VIII, Factor V Leiden) and lupus anticoagulants.[1] |
| Interference | Less susceptible to interference from heparin and direct thrombin inhibitors.[1] | Prone to interference from anticoagulants that affect clotting time.[1] |
| Sensitivity | High sensitivity can be achieved. | Generally high sensitivity. |
| Precision | Typically demonstrate good precision (low coefficient of variation). | Precision can be more variable. |
| Automation | Easily automated for high-throughput screening. | Can be automated, but may be more complex. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible validation of any new assay. Below are example protocols for the validation of a chromogenic APC assay.
General Principle of a Chromogenic APC Assay
The assay is typically performed in a two-step process:
-
Activation of Protein C: Protein C in the plasma sample is activated to APC using a specific activator (e.g., from snake venom).
-
Amidolytic Activity Measurement: The newly formed APC cleaves a chromogenic substrate, and the rate of color change is measured.
Key Validation Experiments
1. Linearity:
-
Objective: To determine the range over which the assay response is directly proportional to the analyte concentration.
-
Protocol:
-
Prepare a series of dilutions of a plasma calibrator with known protein C activity using protein C deficient plasma.
-
Assay each dilution in triplicate according to the assay procedure.
-
Plot the mean absorbance change per minute (ΔA/min) against the known protein C activity.
-
Perform a linear regression analysis to determine the coefficient of determination (R²). An R² value >0.98 is generally considered acceptable.
-
2. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the variability of the assay under the same and different conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Assay two levels of control plasma (e.g., normal and low) in at least 10 replicates within the same run.
-
Intermediate Precision (Inter-assay precision): Assay the same two levels of control plasma on at least 10 different days by different operators if possible.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each control level. A CV% of <10% is typically desirable.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Assay commercially available control plasmas with certified protein C activity levels.
-
Calculate the percent recovery for each control: (Measured Concentration / Certified Concentration) x 100%.
-
A recovery of 80-120% is generally considered acceptable.
-
4. Specificity:
-
Objective: To assess the interference from other substances that may be present in the sample.
-
Protocol:
-
Spike plasma samples with potentially interfering substances (e.g., heparin, direct thrombin inhibitors, bilirubin, lipids).
-
Assay the spiked and unspiked samples and compare the results.
-
The difference in measured activity should be within an acceptable range (e.g., <10%).
-
Visualizing the APC Pathway and Assay Workflow
APC Signaling Pathway
The following diagram illustrates the central role of Activated Protein C in the coagulation cascade.
Caption: The Activated Protein C (APC) anticoagulant pathway.
Experimental Workflow for Chromogenic APC Assay Validation
This diagram outlines the key steps involved in validating a chromogenic APC assay.
References
- 1. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPECTROZYME® PCa Chromogenic substrate for the amidolytic assay of Activated Protein C H-D-Lys (γ-Cbo)- Pro-ArgpNA. 2AcOH 773.8 g/mole 10 μmole vial 336 |产å详æ |䏿µ·æåçç©ç§ææéå ¬å¸ [bioleaf.com]
Navigating Enzyme Specificity: A Comparison Guide for the Chromogenic Substrate D-Lys(Z)-Pro-Arg-pNA diacetate
For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic substrates is paramount for accurate and reliable experimental results. This guide provides a comprehensive overview of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate, primarily known by its trade names Spectrozyme PCa and Chromozym Pca, with a focus on its cross-reactivity with other key serine proteases involved in coagulation and fibrinolysis.
While this compound is a well-established and highly specific substrate for activated protein C (APC), a critical enzyme in the regulation of blood coagulation, its reactivity with other enzymes such as plasmin, tissue plasminogen activator (tPA), urokinase plasminogen activator (uPA), thrombin, and various kallikreins is a key consideration for its use in complex biological samples. This guide synthesizes available data to provide a clear comparison of its performance.
Quantitative Comparison of Enzyme Reactivity
Extensive review of scientific literature and manufacturer's specifications reveals a significant lack of quantitative data on the cross-reactivity of this compound with plasmin, tPA, uPA, thrombin, and kallikrein. The available information strongly indicates that this substrate is highly specific for Activated Protein C (APC). The absence of reported cross-reactivity data suggests that its activity with these other serine proteases is negligible under standard assay conditions.
In contrast, distinct chromogenic substrates are commercially available and routinely used for the specific measurement of these other enzymes, further highlighting the specificity of this compound for APC.
Table 1: Specificity of this compound and Alternative Chromogenic Substrates
| Enzyme | This compound Reactivity | Commonly Used Alternative Chromogenic Substrate(s) |
| Activated Protein C (APC) | High | N/A |
| Plasmin | Not Reported/Negligible | S-2251 (H-D-Val-Leu-Lys-pNA) |
| Tissue Plasminogen Activator (tPA) | Not Reported/Negligible | Spectrozyme tPA (CH3SO2-D-CHA-Gly-Arg-pNA) |
| Urokinase Plasminogen Activator (uPA) | Not Reported/Negligible | S-2444 (pyro-Glu-Gly-Arg-pNA) |
| Thrombin | Not Reported/Negligible | S-2238 (H-D-Phe-Pip-Arg-pNA) |
| Plasma Kallikrein | Not Reported/Negligible | S-2302 (H-D-Pro-Phe-Arg-pNA) |
Experimental Protocol: Measurement of Activated Protein C (APC) Activity
This protocol outlines a typical method for determining the activity of APC using this compound.
Materials:
-
This compound (Spectrozyme PCa)
-
Purified Activated Protein C (APC) or plasma sample containing APC
-
Tris-buffered saline (TBS), pH 7.4
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in sterile, distilled water.
-
Prepare serial dilutions of the APC standard or the plasma sample in TBS.
-
Add 50 µL of TBS to each well of the microplate.
-
Add 25 µL of the APC standard dilutions or plasma samples to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the this compound solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release is directly proportional to the APC activity.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams have been generated.
Conclusion
This compound is a highly specific and reliable chromogenic substrate for the measurement of Activated Protein C activity. The current body of scientific evidence does not support any significant cross-reactivity with other common serine proteases of the coagulation and fibrinolytic systems, such as plasmin, tPA, uPA, thrombin, and kallikrein. For the accurate assessment of these other enzymes, researchers are advised to use their respective validated and specific chromogenic substrates. This targeted approach ensures the integrity and specificity of the experimental data, which is crucial for advancing research and development in hemostasis and thrombosis.
Spectrozyme® PCa for Activated Protein C: A Comparative Guide to Specificity and Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Spectrozyme® PCa with other chromogenic substrates for the detection of activated protein C (APC), a critical anticoagulant serine protease. The selection of an appropriate substrate is paramount for accurate and reliable measurement of APC activity in research and clinical settings. This document outlines the performance characteristics of Spectrozyme® PCa, presents supporting experimental data, and details the methodologies for its use.
Executive Summary
Activated Protein C (APC) plays a crucial role in the regulation of blood coagulation by inactivating Factors Va and VIIIa. The accurate measurement of its activity is vital for diagnosing deficiencies and for the development of therapeutic agents. Chromogenic assays, which utilize synthetic substrates that release a colored compound upon cleavage by APC, are a common method for quantifying APC activity.
This guide focuses on Spectrozyme® PCa and compares it primarily with another widely used chromogenic substrate, S-2366. While both substrates can be used to measure APC activity, evidence suggests significant differences in their specificity. One comparative study concluded that Spectrozyme® PCa may be unsuitable for Protein C activity assays using the activator Protac®, as it showed a change in absorbance even in protein C deficient plasma and a poor correlation with protein C antigenicity. The same study found S-2366 to be the most specific substrate for activated protein C[1].
Performance Data: A Quantitative Comparison
The performance of a chromogenic substrate is determined by its kinetic parameters, specifically the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Kₘ indicating a higher affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Notes |
| Spectrozyme® PCa | 136.0 ± 25.1 | 31.1 ± 2.9 | 0.23 ± 0.06 | Data from a study using wild-type APC.[2] |
| S-2366 | 200 | 80 | 0.4 | Determined with RVV activated bovine Protein C.[3] |
| S-2366 | 800 | 160 | 0.2 | Determined with thrombin-thrombomodulin complex activated human Protein C.[3] |
General Performance of Chromogenic Assays:
A study comparing chromogenic assays to clot-based assays for protein C activity found that chromogenic methods, in general, demonstrate high sensitivity and superior specificity (97% for chromogenic vs. 93% for clot-based)[4].
Signaling Pathways and Experimental Workflows
To understand the context of Spectrozyme® PCa usage, it is important to visualize the protein C activation pathway and the general workflow of a chromogenic assay.
Protein C Activation Pathway
The protein C pathway is a key negative feedback loop in the coagulation cascade.
Protein C activation and its anticoagulant function.
Experimental Workflow for Chromogenic APC Assay
The following diagram illustrates the general steps involved in a chromogenic assay for measuring APC activity.
General workflow of a chromogenic APC assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for amidolytic assays using Spectrozyme® PCa and S-2366.
Protocol for Amidolytic Assay of Activated Protein C using Spectrozyme® PCa
This protocol is adapted from a study investigating the effects of chemotherapy on plasma protein C levels[5].
Materials:
-
PROTAC® C (Protein C activator)
-
Standard plasma or unknown plasma dilution
-
TRIS-imidazole buffer (pH 8.4)
-
Spectrozyme® PCa (4 mmol/L)
-
Spectrophotometer capable of measuring absorbance at 405 nm
Procedure:
-
Mix 50 µL of PROTAC® C (reconstituted in purified water, 0.5 U/mL) with 25 µL of standard plasma or the unknown plasma dilution.
-
Incubate the mixture for five minutes at 37°C.
-
Add 325 µL of TRIS-imidazole buffer (pH 8.4).
-
Add 100 µL of Spectrozyme® PCa (4 mmol/L).
-
Immediately measure the change in absorbance at 405 nm using a spectrophotometer to determine the rate of p-nitroaniline (pNA) release.
-
The rate of color development is proportional to the APC activity in the sample.
Suggested Protocol for Amidolytic Assay of Activated Protein C using S-2366
This protocol is a suggested starting point provided by the manufacturer[3].
Materials:
-
Tris/CsCl/CaCl₂ buffer (0.05M Tris, 0.26M CsCl, 0.004M CaCl₂, pH 8.30)
-
Human activated Protein C (aPC) standard (e.g., from 2.50 µg/ml) or plasma sample
-
Chromogenic substrate S-2366
-
2% Citric acid
-
Spectrophotometer or microplate reader (405 nm)
Procedure:
-
To a microplate well or cuvette, add 400 µL of the Tris/CsCl/CaCl₂ buffer.
-
Add 100 µL of the human aPC standard, serial dilutions, or the plasma sample.
-
Mix and incubate for 1 minute at 37°C.
-
Add 100 µL of the reconstituted S-2366 substrate.
-
Mix and incubate for 5 minutes at 37°C.
-
Stop the reaction by adding 300 µL of 2% Citric acid.
-
Read the absorbance at 405 nm against a sample blank.
Discussion and Conclusion
The choice of a chromogenic substrate for measuring APC activity has significant implications for the accuracy of the results. While Spectrozyme® PCa is commercially available and has been used in published studies, direct comparative data and critical evaluations suggest that it may be less specific than other available substrates like S-2366.
The finding that Spectrozyme® PCa can be cleaved in protein C deficient plasma is a significant concern, as it suggests potential off-target activity by other proteases that may be present in the sample, leading to an overestimation of APC levels[1]. This is particularly critical in complex biological samples where multiple proteases may be active.
In contrast, S-2366 has been reported to be more specific for APC[1]. However, it is also important to note that S-2366 can be cleaved by other enzymes such as trypsin, thrombin, plasmin, and Factor XIa, and assay conditions must be optimized to ensure specificity for APC[3].
Recommendations for Researchers:
-
Critical Evaluation: Researchers should critically evaluate the specificity of Spectrozyme® PCa for their specific application, particularly when using complex biological samples.
-
Assay Validation: It is essential to validate any chromogenic APC assay by including appropriate controls, such as protein C deficient plasma, to assess the level of non-specific substrate cleavage.
-
Consideration of Alternatives: Based on the available evidence, S-2366 appears to be a more specific alternative to Spectrozyme® PCa for the measurement of APC activity. However, careful optimization of assay conditions is still required.
-
Further Head-to-Head Studies: The scientific community would benefit from more direct, head-to-head comparative studies of different chromogenic substrates for APC, with comprehensive reporting of sensitivity, specificity, and linearity in various sample types.
References
Navigating Inflammatory and Coagulation Pathways: A Comparative Guide to Biomarker Assays
For researchers, scientists, and drug development professionals, the precise measurement of key biomarkers in complex signaling pathways is paramount for understanding disease pathogenesis and evaluating therapeutic interventions. This guide provides a comparative analysis of assays for two critical interconnected systems implicated in a range of clinical conditions from sepsis to cardiovascular disease: the Protein C anticoagulant pathway and the Kallikrein-Kinin system. We will delve into the utility of D-Lys(Z)-Pro-Arg-pNA diacetate for assessing Activated Protein C (APC) activity and compare its application with established methods for quantifying Plasma Kallikrein (PKa) activity and its downstream products.
The intricate balance between coagulation and inflammation is crucial for maintaining homeostasis. Dysregulation of these processes is a hallmark of numerous diseases. The Protein C system is a key negative regulator of coagulation and inflammation, while the Kallikrein-Kinin system is a potent initiator of inflammatory responses and is linked to the intrinsic coagulation pathway. Monitoring the activity of these pathways provides valuable insights into disease progression and the efficacy of targeted therapies.
This guide will compare three key assays: a chromogenic assay for Activated Protein C (APC) using the substrate this compound, a chromogenic assay for plasma kallikrein activity using the substrate S-2302, and an enzyme-linked immunosorbent assay (ELISA) for cleaved high-molecular-weight kininogen (cHK), a direct marker of plasma kallikrein activation.
Comparative Analysis of Assay Performance and Clinical Correlation
The following tables summarize the quantitative data from various studies to provide a clear comparison of the performance and clinical utility of these assays.
| Assay | Analyte | Methodology | Reported Clinical Correlation | Advantages | Limitations |
| This compound Assay | Activated Protein C (APC) | Chromogenic | Reduced levels associated with increased mortality in sepsis[1]. | Functional assessment of APC activity. | Potential for interference from other proteases; limited direct clinical correlation studies specifically using this substrate. One study suggests it is unsuitable for Protein C activity assays with certain activators[2]. |
| S-2302 Assay | Plasma Kallikrein (PKa) | Chromogenic | Higher levels associated with increased risk of cardiovascular disease and stroke in type 1 diabetes[3]. Decreased levels of its inhibitor complexes linked to higher risk of CHD and stroke in men[4]. | Well-established and validated method for functional PKa activity. | Measures total amidolytic activity, which may not always reflect specific pathophysiological processes. |
| cHK ELISA | Cleaved High-Molecular-Weight Kininogen (cHK) | ELISA | Elevated levels in women receiving oral contraceptives[5][6]. Increased levels observed in patients with hereditary angioedema, particularly during attacks[7]. Potential biomarker for Alzheimer's disease[5]. | Highly specific for the product of PKa activity, providing a direct measure of pathway activation. Stable analyte. | Does not measure the enzymatic activity of PKa directly. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the principles of the discussed assays, the following diagrams illustrate the key signaling pathways and a comparison of the experimental workflows.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Chromogenic Assay for Activated Protein C (APC) Activity
-
Principle: This assay measures the amidolytic activity of APC on a specific chromogenic substrate. The rate of p-nitroaniline (pNA) release, measured spectrophotometrically, is proportional to the APC activity in the sample.
-
Reagents:
-
This compound (Chromogenic Substrate)
-
Protein C Activator (e.g., from Agkistrodon contortrix venom)
-
Tris-HCl buffer (e.g., 0.05 M, pH 7.4)
-
Patient citrated plasma
-
Microplate reader
-
-
Procedure:
-
Dilute patient plasma in Tris-HCl buffer.
-
Add the Protein C activator to the diluted plasma and incubate to convert Protein C to APC.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the change in absorbance at 405 nm over time in a microplate reader at 37°C.
-
The rate of pNA formation is calculated from the change in absorbance and is proportional to the APC activity.
-
Chromogenic Assay for Plasma Kallikrein (PKa) Activity
-
Principle: This assay determines the activity of plasma kallikrein by measuring its ability to cleave the chromogenic substrate S-2302. The release of pNA is monitored spectrophotometrically.
-
Reagents:
-
S-2302 (H-D-Pro-Phe-Arg-pNA) (Chromogenic Substrate)
-
Prekallikrein activator (e.g., Dextran Sulfate)
-
Tris buffer (e.g., pH 7.8)
-
Patient citrated plasma
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Pre-incubate patient plasma with a prekallikrein activator (e.g., dextran sulfate) to convert prekallikrein to plasma kallikrein[8].
-
Add the chromogenic substrate S-2302 to the activated plasma[9].
-
Incubate the mixture at 37°C.
-
Measure the absorbance at 405 nm at different time points to determine the rate of pNA release[8][9]. The rate is proportional to the plasma kallikrein activity.
-
ELISA for Cleaved High-Molecular-Weight Kininogen (cHK)
-
Principle: A sandwich ELISA is used to quantify the concentration of cHK in plasma. A capture antibody specific for cHK is coated on a microplate, and a second, labeled detection antibody is used to generate a signal proportional to the amount of cHK present.
-
Reagents:
-
Microplate coated with a monoclonal antibody specific for cHK (capture antibody)[5][6].
-
Biotinylated detection antibody that binds to a different epitope on cHK[5][6].
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate for HRP (e.g., TMB).
-
Wash buffer and stop solution.
-
Patient citrated plasma.
-
Microplate reader.
-
-
Procedure:
-
Add diluted plasma samples and standards to the wells of the antibody-coated microplate and incubate[5][6].
-
Wash the plate to remove unbound components.
-
Wash the plate and add streptavidin-HRP conjugate, then incubate.
-
Wash the plate and add the HRP substrate. A color will develop in proportion to the amount of cHK bound.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of cHK in the samples based on the standard curve.
-
Conclusion
The choice of assay for investigating the roles of the Protein C and Kallikrein-Kinin systems depends on the specific research question and the clinical context. While this compound is primarily a substrate for APC, its utility in clinical outcome studies is not as extensively documented as the assays for the Kallikrein-Kinin system. For researchers interested in the functional consequences of contact activation, the chromogenic plasma kallikrein assay with S-2302 and the specific ELISA for cHK offer robust and clinically correlated alternatives. This guide provides the necessary information for an informed decision on the most appropriate method for your research and development needs.
References
- 1. The prognostic utility of protein C as a biomarker for adult sepsis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal Plasma Kallikrein Levels and Their Association With the Risk of Cardiovascular Disease Outcomes in Type 1 Diabetes in DCCT/EDIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The plasma kallikrein-kinin system and risk of cardiovascular disease in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
A Comparative Guide to Alternative Chromogenic Substrates for Activated Protein C
For Researchers, Scientists, and Drug Development Professionals
Activated Protein C (APC) is a crucial serine protease in the anticoagulant pathway, playing a vital role in regulating coagulation and inflammation. Accurate measurement of its activity is paramount in various research and clinical settings. This guide provides a detailed comparison of alternative chromogenic substrates for APC, offering insights into their performance, specificity, and application. Experimental data is presented to facilitate informed decisions for your specific research needs.
Performance Comparison of Chromogenic Substrates for Activated Protein C
The selection of a chromogenic substrate significantly impacts the accuracy and sensitivity of an APC activity assay. The ideal substrate exhibits high specificity and high catalytic efficiency (kcat/Km) for APC, minimizing interference from other serine proteases present in biological samples. This section provides a quantitative comparison of commonly used and novel chromogenic substrates.
Table 1: Kinetic Parameters of Chromogenic Substrates for Activated Protein C
| Substrate | Peptide Sequence | Michaelis Constant (Km) (µM) | Catalytic Rate (kcat) (s⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) |
| S-2366 / BIOPHEN™ CS-21(66) | p-Glu-Pro-Arg-pNA | 200 (RVV activated)[1] | 80 (RVV activated)[1] | 0.40 |
| 800 (Thrombin/TM activated)[1] | 160 (Thrombin/TM activated)[1] | 0.20 | ||
| Spectrozyme PCa | H-D-Lys(Z)-Pro-Arg-pNA | Data not available | Data not available | Data not available |
| H-D-Trp-Arg-Arg-pNA | H-D-Trp-Arg-Arg-pNA | 130[2] | 120[2] | 0.92 |
| H-D-Asp-Arg-Arg-pNA | H-D-Asp-Arg-Arg-pNA | 150[2] | 90[2] | 0.60 |
| H-D-Phe-Arg-Arg-pNA | H-D-Phe-Arg-Arg-pNA | 180[2] | 110[2] | 0.61 |
| H-D-Tyr-Arg-Arg-pNA | H-D-Tyr-Arg-Arg-pNA | 200[2] | 100[2] | 0.50 |
| S-2266 | H-D-Val-Leu-Arg-pNA | 230[2] | 150[2] | 0.65 |
Note: Kinetic parameters for S-2366/BIOPHEN™ CS-21(66) vary depending on the method of protein C activation (Russell's Viper Venom - RVV, or Thrombin/Thrombomodulin - TM). Data for Spectrozyme PCa was not available in the searched literature.
Substrate Specificity
A critical aspect of a chromogenic substrate is its specificity for the target enzyme over other related proteases. The following table summarizes the specificity of various substrates, highlighting their reactivity with common interfering proteases like thrombin and Factor Xa.
Table 2: Specificity of Chromogenic Substrates for Activated Protein C
| Substrate | Relative Specificity for APC vs. Thrombin (Ratio of kcat/Km) | Relative Specificity for APC vs. Factor Xa (Ratio of kcat/Km) | Other Reported Cross-Reactivities |
| S-2366 / BIOPHEN™ CS-21(66) | 100-fold more selective for APC over thrombin[2] | Low reactivity with Factor Xa[2] | Readily split by trypsin, plasmin, and tissue plasminogen activator. Also split by FXIIa and plasma kallikrein.[1] |
| Spectrozyme PCa | Reported as unsuitable for a specific APC assay method due to background absorbance in deficient plasma.[3] | Data not available | Data not available |
| H-D-Trp-Arg-Arg-pNA | 100-fold more selective for APC over thrombin[2] | Similar specificity as S-2266 for Factor Xa.[2] | Data not available |
| H-D-Asp-Arg-Arg-pNA | 33-fold more selective for APC over thrombin[2] | Similar specificity as S-2266 for Factor Xa.[2] | Data not available |
| H-D-Phe-Arg-Arg-pNA | 25-fold more selective for APC over thrombin[2] | Similar specificity as S-2266 for Factor Xa.[2] | Data not available |
| H-D-Tyr-Arg-Arg-pNA | 20-fold more selective for APC over thrombin[2] | Similar specificity as S-2266 for Factor Xa.[2] | Data not available |
| S-2266 | Thrombin is 3-fold more active on this substrate than APC.[2] | Substrate for Factor Xa.[2] | Data not available |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. The following sections outline a general workflow and a specific protocol for a commonly used chromogenic APC assay.
General Experimental Workflow
The workflow for a typical chromogenic APC assay involves the activation of protein C in the sample, followed by the measurement of APC activity using a specific chromogenic substrate.
General workflow for a chromogenic activated protein C assay.
Detailed Protocol for Chromogenic Protein C Assay using S-2366 (or equivalent)
This protocol is adapted from a standard method for the quantitative determination of Protein C activity in plasma.[4][5][6]
Materials:
-
Test plasma (platelet-poor)
-
Protein C activator (e.g., Protac® from snake venom)
-
Chromogenic substrate S-2366 (or equivalent like BIOPHEN™ CS-21(66))
-
Tris buffer with appropriate ionic strength and pH
-
Stopping reagent (e.g., 2% citric acid or 20% acetic acid for endpoint assays)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
37°C incubator or heated plate reader
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma from citrated blood samples by centrifugation.
-
Activation Step:
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well, mix the plasma sample with the Protein C activator.
-
Incubate the mixture for a defined period (typically 3-5 minutes) at 37°C to allow for the complete activation of Protein C to APC.
-
-
Chromogenic Reaction:
-
Add the pre-warmed chromogenic substrate solution to the well to initiate the reaction.
-
-
Measurement:
-
Kinetic Method: Immediately start measuring the change in absorbance at 405 nm over time in a temperature-controlled spectrophotometer. The rate of p-nitroaniline (pNA) release is proportional to the APC activity.
-
Endpoint Method: Incubate the reaction mixture for a fixed time (e.g., 5-10 minutes) at 37°C. Stop the reaction by adding a stopping reagent (e.g., citric acid). Measure the final absorbance at 405 nm.
-
-
Calculation: Determine the Protein C activity from a calibration curve prepared using plasma calibrators with known Protein C concentrations.
Activated Protein C Signaling Pathway
APC exerts its biological functions through two main pathways: an anticoagulant pathway and a cytoprotective pathway. Understanding these pathways is crucial for interpreting experimental results and for the development of novel therapeutics.
Anticoagulant Pathway
In its well-established anticoagulant role, APC, along with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation.[7][8]
Anticoagulant pathway of Activated Protein C.
Cytoprotective Pathway
APC also exhibits cytoprotective effects, including anti-inflammatory and anti-apoptotic activities, and enhancement of endothelial barrier function. These effects are mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR-1).[7][8][9][10]
Cytoprotective signaling pathway of Activated Protein C.
References
- 1. aniara.com [aniara.com]
- 2. ashpublications.org [ashpublications.org]
- 3. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aniara.com [aniara.com]
- 6. Protein C Assays [practical-haemostasis.com]
- 7. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Plasmin Activity: A Comparative Guide to D-Lys(Z)-Pro-Arg-pNA diacetate Reproducibility
For researchers, scientists, and drug development professionals engaged in the precise measurement of plasmin activity, the choice of a chromogenic substrate is a critical determinant of assay reliability and inter-laboratory reproducibility. This guide provides a comprehensive comparison of D-Lys(Z)-Pro-Arg-pNA diacetate, also known as Spectrozyme PCa, with other common chromogenic substrates for plasmin, supported by available data and detailed experimental protocols to aid in informed decision-making.
The quantification of plasmin, a key serine protease in the fibrinolytic system, is crucial in various research areas, including thrombosis, wound healing, and inflammation. Chromogenic assays, which utilize synthetic substrates that release a colored compound upon enzymatic cleavage, offer a sensitive and quantitative method for measuring plasmin activity. However, the reproducibility of these assays across different laboratories can be influenced by the choice of substrate, as well as other experimental variables.
Performance Comparison of Chromogenic Plasmin Substrates
To provide a clearer picture of the available options, the following table summarizes the key characteristics of this compound and two other widely used chromogenic substrates for plasmin: S-2251 and S-2403.
| Feature | This compound (Spectrozyme PCa) | S-2251 (H-D-Val-Leu-Lys-pNA) | S-2403 (pyroGlu-Phe-Lys-pNA) |
| Chemical Formula | C35H51N9O11 | C26H42N8O7 | C27H35N7O6 |
| Molecular Weight | 773.83 g/mol | 578.7 g/mol | 553.6 g/mol |
| Known Kinetic Parameters | Km and kcat values not readily available in public literature. | Km ≈ 0.3 mM (for human plasmin) | Km ≈ 0.35 mM (for human plasmin) |
| General Notes | Also used as a substrate for Activated Protein C (APC). | A widely used and well-characterized substrate for plasmin. | Another commonly employed plasmin substrate. |
Experimental Protocols for Plasmin Activity Assays
The following are generalized protocols for determining plasmin activity using chromogenic substrates. It is crucial to optimize these protocols for specific experimental conditions and to consult the manufacturer's instructions for the particular substrate being used.
General Chromogenic Plasmin Assay Protocol
Materials:
-
Purified plasmin or plasma sample
-
Chromogenic substrate (e.g., this compound, S-2251)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare a stock solution of the chromogenic substrate in sterile water or an appropriate solvent as recommended by the manufacturer. Dilute the stock solution in Tris buffer to the desired working concentration.
-
Assay Setup: Add a defined volume of the sample (purified plasmin or plasma) to the wells of a 96-well microplate. Include appropriate controls, such as a buffer blank and a plasmin standard curve.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a defined volume of the pre-warmed chromogenic substrate working solution to each well.
-
Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the change in absorbance at 405 nm over a set period in kinetic mode.
-
Data Analysis: Calculate the rate of p-nitroaniline (pNA) release by determining the slope of the linear portion of the absorbance versus time curve (ΔOD/min). The plasmin activity is directly proportional to this rate.
Visualizing the Assay Workflow and Reproducibility Concept
To further clarify the experimental process and the concept of reproducibility, the following diagrams are provided.
Caption: Experimental workflow for a chromogenic plasmin assay.
Caption: Conceptual diagram of inter-laboratory reproducibility testing.
Conclusion
The selection of a chromogenic substrate for plasmin activity assays requires careful consideration of factors beyond just sensitivity, including inter-laboratory reproducibility. While specific comparative data on the reproducibility of this compound is limited, the overall performance of chromogenic plasmin assays in multi-center studies is encouraging. By adhering to well-defined and standardized protocols, researchers can enhance the consistency and reliability of their results, regardless of the specific substrate chosen. This guide serves as a foundational resource to assist researchers in navigating the available options and in designing robust and reproducible plasmin activity assays.
A Researcher's Guide to Chromogenic Substrates: Evaluating the Limitations of D-Lys(Z)--Pro-Arg-pNA Diacetate
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate substrate is a critical determinant of experimental success. Chromogenic substrates, which release a colored molecule upon enzymatic cleavage, offer a straightforward method for measuring enzyme activity. This guide provides a detailed comparison of D-Lys(Z)-Pro-Arg-pNA diacetate, a substrate for enzymes like activated protein C (APC) and plasma kallikrein, with other common alternatives, supported by available data and detailed experimental protocols.
Understanding this compound
D-Lys(Z)-Pro-Arg-pNA is a synthetic peptide linked to a p-nitroaniline (pNA) chromophore. When a target protease cleaves the amide bond C-terminal to the arginine (Arg) residue, it liberates p-nitroaniline, which produces a yellow color that can be quantified by measuring absorbance at approximately 405 nm. The rate of color development is directly proportional to the enzyme's activity. While useful, this substrate possesses several limitations that researchers must consider.
Key Limitations of this compound
The primary drawbacks of D-Lys(Z)-Pro-Arg-pNA and similar pNA-based substrates revolve around specificity, sensitivity, and potential for experimental interference.
-
Limited Specificity: The Arg-pNA cleavage site is recognized by a wide range of trypsin-like serine proteases. This lack of specificity means that in complex biological samples like plasma, enzymes such as plasmin, thrombin, and trypsin can also cleave the substrate, leading to an overestimation of the target enzyme's activity.[1] While some substrates are designed to be relatively specific, significant cross-reactivity can occur.[1] For instance, Chromozym PK (N-Bz-Pro-Phe-Arg-pNA, HCl), while relatively specific for plasma kallikrein, is still hydrolyzed to varying degrees by plasmin and trypsin.[1]
-
Lower Sensitivity: Compared to fluorogenic substrates, chromogenic substrates like those releasing pNA are inherently less sensitive. Assays requiring the detection of very low enzyme concentrations may not be feasible with this method.
-
Solubility Issues: The peptide's hydrophobicity, even with the diacetate salt formulation to improve solubility, can lead to challenges in preparing concentrated stock solutions in aqueous buffers.[2]
-
Interference in Biological Samples: The absorbance wavelength of pNA (405 nm) can overlap with that of other compounds present in biological samples, such as hemoglobin or bilirubin, potentially skewing results.
-
Indirect Measurement: It is crucial to remember that chromogenic assays measure enzyme activity, not the absolute concentration of the enzyme protein.[3] This activity is highly dependent on assay conditions like pH, temperature, and ionic strength.[3]
Comparative Analysis with Alternative Substrates
To overcome the limitations of D-Lys(Z)-Pro-Arg-pNA, researchers can turn to a variety of alternative chromogenic substrates. The ideal choice depends on the target enzyme and the experimental context. Substrates with different peptide sequences offer varied selectivity for different proteases.[3]
Below is a table summarizing the kinetic properties of D-Lys(Z)-Pro-Arg-pNA's target enzymes with a popular alternative, S-2302, which is frequently used for plasma kallikrein.
| Substrate | Target Enzyme | Kₘ (mol/L) | kcat (s⁻¹) | Measurement Wavelength (nm) |
| D-Lys(Z)-Pro-Arg-pNA | Activated Protein C (APC) | Data not readily available | Data not readily available | 405 |
| S-2302 (H-D-Pro-Phe-Arg-pNA) | Human Plasma Kallikrein | 2 x 10⁻⁴ | 200 - 280 | 405 |
Kinetic data for D-Lys(Z)-Pro-Arg-pNA specifically is sparse in publicly available literature, a limitation in itself. The data for S-2302 with plasma kallikrein is provided for comparison.[4][5]
Experimental Design and Protocols
Accurate and reproducible data generation requires meticulous attention to the experimental protocol. Below are diagrams illustrating a typical workflow and the enzymatic reaction, followed by a detailed protocol for a plasma kallikrein activity assay.
Detailed Protocol: Plasma Kallikrein Activity Assay
This protocol provides a framework for measuring plasma kallikrein activity using a chromogenic substrate like S-2302.[6]
1. Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., S-2302)
-
Tris Buffer: 0.05 M Tris-HCl, pH 7.8 at 37°C
-
Acetic Acid (20%) for endpoint assays
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C
2. Reagent Preparation:
-
Tris Buffer: Prepare 0.05 M Tris-HCl and adjust the pH to 7.8 at 37°C.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in sterile, distilled water to a concentration of 1-4 mmol/L. Store protected from light at 2-8°C.
-
Enzyme Solution: Prepare dilutions of plasma kallikrein in Tris Buffer to the desired concentrations immediately before use.
3. Assay Procedure (Kinetic Method):
-
Set the microplate reader to 37°C.
-
Add 180 µL of pre-warmed Tris Buffer to each well.
-
Add 10 µL of the plasma sample or kallikrein standard to the appropriate wells.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the samples.
-
Initiate the reaction by adding 10 µL of the pre-warmed substrate solution to each well.
-
Immediately begin measuring the absorbance at 405 nm every 30-60 seconds for 5-10 minutes.
4. Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial rate of reaction (V₀) by calculating the slope of the linear portion of the curve (ΔA/min).
-
The enzyme activity is proportional to this rate. For quantitative results, compare the rates of unknown samples to a standard curve generated with known concentrations of purified kallikrein.
The Kallikrein-Kinin System Context
Measuring plasma kallikrein activity is often relevant to studying the Kallikrein-Kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.
Conclusion and Recommendations
This compound and similar chromogenic substrates are valuable tools for the convenient measurement of serine protease activity. However, researchers must be acutely aware of their limitations, particularly the potential for low specificity in complex biological mixtures.
Recommendations:
-
For studies requiring high specificity, consider using substrates with more selective peptide sequences or employing specific inhibitors to block the activity of non-target proteases.
-
When high sensitivity is paramount, fluorogenic substrates should be considered as an alternative to chromogenic options.
-
Always perform appropriate controls, including blanks without enzyme and, if possible, using plasma from individuals with known deficiencies in the target protease to validate substrate specificity.[7]
-
Whenever possible, confirm results obtained from activity assays with orthogonal methods, such as immunoassays, to measure enzyme concentration.
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. diapharma.com [diapharma.com]
- 4. endotell.ch [endotell.ch]
- 5. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of D-Lys(Z)-Pro-Arg-pNA diacetate: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of D-Lys(Z)-Pro-Arg-pNA diacetate, a chromogenic peptide substrate. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance. This compound, while a valuable tool in research, contains p-nitroaniline (pNA), a substance classified as acutely toxic, a potential mutagen, and an environmental hazard.[1][2] Therefore, all waste containing this substance must be managed as hazardous chemical waste.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[3][4] Under no circumstances should this chemical or its solutions be poured down the sink.[3] Adherence to local, state, and federal regulations, in conjunction with your institution's Environmental Health and Safety (EHS) protocols, is mandatory.[4]
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment is required:
| PPE Item | Specification |
| Gloves | Nitrile gloves; double-gloving is recommended.[1] |
| Eye Protection | Splash goggles or safety glasses with side shields. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a chemical fume hood to prevent inhalation.[1] |
Contaminated gloves should be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedures
Solid Waste Disposal
Solid this compound waste includes expired or unused powder, as well as contaminated items such as weigh boats, pipette tips, and microfuge tubes.
-
Work Area: All handling of solid waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Containment: Carefully collect all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should have a liner.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, direct sunlight, and heat sources.[2][5]
-
Pickup: Arrange for disposal through your institution's EHS department.
Liquid Waste Disposal
Liquid waste includes any solutions containing this compound, such as stock solutions, experimental remainders, and instrument flushes.
-
Collection: Collect all liquid waste in a designated, sealed, and shatter-resistant hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration of the peptide substrate.
-
Storage: Store the liquid waste container in a secondary containment bin within a designated waste accumulation area.
-
Disposal: Do not pour liquid waste down the drain.[3] Contact your EHS office for pickup and proper disposal, which may involve incineration or other chemical treatments.[3]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE as listed in the table above.
-
Containment:
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Wash the spill area with a soap and water solution, followed by a 60-70% ethanol wash.[6] Collect all cleaning solutions as hazardous liquid waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling D-Lys(Z)-Pro-Arg-pNA diacetate
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the chromogenic peptide substrate D-Lys(Z)-Pro-Arg-pNA diacetate. The following operational and disposal plans offer procedural, step-by-step guidance to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Due to the presence of p-Nitroaniline (pNA) in its structure, a substance classified as acutely toxic, stringent adherence to PPE protocols is mandatory. The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended. Gloves should be removed and replaced immediately after any contact with the compound. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[1] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Health Hazard Information
The p-Nitroaniline component of this compound presents the primary health risks. Short-term exposure may lead to eye irritation and methemoglobinemia, which impairs the blood's oxygen-carrying capacity, causing headaches and paleness.[2] Long-term exposure can potentially result in liver damage and genetic mutations.[2] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[2]
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound. The compound is a white to light yellow, hygroscopic powder.
Handling Lyophilized Powder:
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption.
-
Weighing: Conduct the weighing of the lyophilized powder in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.[1] A respirator or dust mask is recommended during this step.[1]
-
Resealing: After weighing, tightly reseal the container to protect the remaining product.
Reconstitution:
-
Solvents: this compound is soluble in water and DMSO.[3] For aqueous solutions, one supplier suggests a solubility of 8.88 mg/mL and recommends sonication to facilitate dissolution.[4]
-
Procedure: Add the solvent slowly to the vial containing the peptide. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term (up to 3 years) | Store in a tightly sealed container away from light and moisture.[4][5] |
| 0 - 4°C | Short-term (days to weeks) | Keep dry and dark.[6] | |
| In Solvent | -80°C | Up to 1 year | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use aliquots to prevent degradation from multiple freeze-thaw cycles.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste due to the toxicity of the p-Nitroaniline component.
Waste Collection:
-
Solid Waste: Place any solid waste, such as contaminated gloves, weigh boats, and paper towels, into a clearly labeled, sealed plastic bag. This bag should then be placed in a designated container for dry hazardous chemical waste.[2]
-
Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed container designated for hazardous chemical waste. Do not dispose of this waste down the drain.
Disposal Procedure:
-
Segregation: Keep waste containing this compound separate from other chemical waste streams unless it is part of a mixed chemical reaction.[2]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. This may involve arranging for a pickup by your institution's environmental health and safety department.
-
Incineration: A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spills:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, dampen the spilled solid with 60-70% ethanol to prevent dust formation.[5]
-
Carefully sweep or wipe up the dampened material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with 60-70% ethanol followed by soap and water.[5]
-
-
Large Spills:
-
Evacuate the area immediately and prevent re-entry.
-
Alert your institution's emergency response team or environmental health and safety office.
-
Only personnel trained and equipped with full-body protective clothing and a self-contained breathing apparatus should attempt to clean up a large spill.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and use of this compound in a typical laboratory experiment.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
